TM5275 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSGBIWNPQCQZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Binding Site and Mechanism of Action of TM5275 on Plasminogen Activator Inhibitor-1 (PAI-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and TM5275
The TM5275 Binding Site on PAI-1
Key Features of the Binding Site:
-
-
The carboxychlorophenyl moiety of TM5275 is predicted to form two hydrogen bonds with the charged amino group of Lysine 122 (LYS122) , one directly and one mediated by a water molecule.
-
The chlorine atom is thought to form a halogen bond with Isoleucine 135 (ILE135) via a water molecule.
-
The central part of TM5275 likely forms a hydrogen bond with the backbone nitrogen of Glutamine 123 (GLN123) .
-
The terminal diphenyl fragment of TM5275 is predicted to bind in a small hydrophobic pocket and form a pi-cationic interaction with Lysine 104 (LYS104) .[4]
-
Mechanism of Action
The process can be summarized as follows:
Quantitative Data
The inhibitory potency of TM5275 has been quantified, providing a basis for its therapeutic potential.
| Parameter | Value | Reference |
| IC50 | 6.95 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways
References
TM5275 sodium chemical structure and properties
Introduction
Chemical Structure and Physicochemical Properties
TM5275 is a carboxylic acid-derived compound, and its sodium salt enhances its solubility and oral absorption.
Table 1: Chemical and Physical Properties of TM5275 Sodium
| Property | Value | Reference |
| IUPAC Name | 5-Chloro-2-[[2-[2-[4-(Diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt | |
| CAS Number | 1103926-82-4 | |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | |
| Molecular Weight | 543.97 g/mol | |
| Purity | ≥95% - 99.57% | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Appearance | Crystalline solid |
Mechanism of Action
Beyond its role in fibrinolysis, TM5275 has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3, leading to downstream events like PARP cleavage. Furthermore, TM5275 exhibits anti-fibrotic properties by suppressing the proliferation and fibrogenic activity of hepatic stellate cells (HSCs). This is achieved, at least in part, by inhibiting the TGF-β1-stimulated phosphorylation of AKT.
Pharmacological Properties and Preclinical Data
TM5275 has been evaluated in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.
In Vitro Efficacy
Table 2: In Vitro Activity of TM5275
| Assay | Cell Line | Endpoint | Result | Reference |
| PAI-1 Inhibition | Cell-free | IC₅₀ | 6.95 μM | |
| Cell Viability | Various human cancer cell lines | IC₅₀ | 9.7 - 60.3 μM | |
| Apoptosis Induction | HT1080, HCT116 | Caspase 3/7 activity | Dose-dependent increase | |
| Endothelial Cell Branching | HUVEC | Branching morphogenesis | Inhibition | |
| HSC Proliferation | HSC-T6 | Cell proliferation | Suppression of PAI-1 and TGF-β1 stimulated proliferation | |
| Fibrinolysis | Vascular Endothelial Cells | Fibrin clot dissolution | Enhanced |
In Vivo Efficacy
Table 3: In Vivo Activity of TM5275
| Animal Model | Study | Dosing | Key Findings | Reference |
| Rat Thrombosis Model | Arteriovenous shunt | 10 and 50 mg/kg, p.o. | Significantly lower blood clot weights | |
| Rat Thrombosis Model | Ferric chloride-induced | 1 and 3 mg/kg, p.o. | Increased time to primary occlusion | |
| Non-human Primate Thrombosis Model | Photochemical-induced | 10 mg/kg, p.o. | Increased time to primary occlusion | |
| Rat Liver Fibrosis Models | CDAA-fed and PS-mediated | Not specified | Ameliorated the development of hepatic fibrosis | |
| Mouse Intestinal Fibrosis Model | TNBS-induced | 50 mg/kg, p.o. | Decreased collagen deposition | |
| Mouse Lung Fibrosis Model | TGF-β1-induced | Not specified | Attenuated pulmonary fibrosis |
Pharmacokinetics
In rats, a 10 mg/kg oral dose of TM5275 resulted in a peak plasma concentration of 17.5 ± 5.2 μM. TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize TM5275.
Caspase 3/7 Activity Assay
This assay is used to quantify the induction of apoptosis.
-
Cell Seeding: Cancer cells (e.g., HT1080, HCT116) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with increasing concentrations of TM5275 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.
-
Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Data Analysis: Results are typically expressed as a fold change in activity compared to the vehicle-treated control cells.
In Vivo Thrombosis Model (Rat Arteriovenous Shunt)
This model assesses the antithrombotic efficacy of a compound.
-
Animal Preparation: Anesthetized rats are used. The carotid artery and jugular vein are exposed and cannulated.
-
Shunt Creation: An arteriovenous shunt containing a silk thread is established between the artery and the vein.
-
Compound Administration: TM5275 (e.g., 10 and 50 mg/kg) or vehicle is administered orally prior to the procedure.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period, allowing a thrombus to form on the silk thread.
-
Thrombus Measurement: The silk thread is removed, and the wet weight of the thrombus is determined.
-
Data Analysis: The thrombus weight in the TM5275-treated group is compared to that of the vehicle-treated group.
Clinical Development
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TM5275: A PAI-1 Inhibitor, Not a Sodium Channel Modulator
For Immediate Release
Core Target and Mechanism of Action
Quantitative Selectivity Profile
| Target | IC50 (μM) | Notes |
| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 | Primary target. |
| Other Serpin/Serine Protease Systems | > 100 | No significant interference observed at concentrations up to 100 μM. |
Experimental Protocols
The characterization of TM5275's selectivity and potency relies on established biochemical and cellular assays.
PAI-1 Inhibition Assay (IC50 Determination)
Methodology:
-
Procedure: a. PAI-1 is pre-incubated with varying concentrations of TM5275 in a suitable buffer. b. The target protease (tPA or uPA) is then added to the mixture. c. After a defined incubation period, the chromogenic substrate is introduced. d. The residual protease activity is measured by monitoring the colorimetric change using a spectrophotometer.
Serpin/Serine Protease Selectivity Panel
Objective: To assess the inhibitory activity of TM5275 against a panel of related serine protease inhibitors (serpins) and serine proteases.
Methodology:
-
Panel: A selection of relevant serpins (e.g., antithrombin, alpha-1 antitrypsin) and serine proteases (e.g., thrombin, trypsin, plasmin).
-
Data Analysis: The percentage of inhibition at a high concentration of TM5275 (e.g., 100 μM) is determined to assess its specificity.
Visualizing the Mechanism and Workflow
To further elucidate the interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the selectivity profile of TM5275.
Conclusion
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TM5275, a Potent Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Activity and Quantitative Data
| Compound | Target | IC50 Value (µM) | Assay Type |
| TM5275 Sodium | PAI-1 | 6.95 | tPA-dependent peptide hydrolysis |
Experimental Protocol: Determination of In Vitro IC50 Value for PAI-1 Inhibition
Principle:
The assay is based on the following two-step enzymatic reaction:
Materials:
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin-specific substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing a surfactant like Tween 20)
-
TM5275 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Addition: Add the plasminogen and the chromogenic substrate to each well to initiate the colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader at regular intervals or at a fixed endpoint.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the TM5275 concentration.
Signaling Pathway and Mechanism of Action
The Sodium Salt of TM5275: A PAI-1 Inhibitor's Role in Fibrinolysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data
| Parameter | Value | Reference |
| IC50 | 6.95 µM |
Table 2: Effect of TM5275 on Fibrinolysis in Cell Culture
| Cell Type | Condition | TM5275 Concentration | Effect | Reference |
| Vascular Endothelial Cells (VECs) | - | 20 µM | Significantly prolonged retention of tPA-GFP | |
| Vascular Endothelial Cells (VECs) | - | 100 µM | Significantly prolonged retention of tPA-GFP | |
| Valvular Interstitial Cells (VICs) | LDL Stimulation | Not Specified | Shortened prolonged clot lysis time (CLT) |
Table 3: Pharmacokinetic Profile of TM5275 (Oral Administration)
| Species | Dose | Key Findings | Reference |
| Rodents and Non-human primates | Not specified | Exerts powerful antithrombotic activity. No obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system. |
Experimental Protocols
tPA-Induced Plasma Clot Lysis Assay
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Recombinant tissue-type plasminogen activator (tPA)
-
TM5275 sodium dissolved in a suitable solvent (e.g., DMSO)
-
Calcium chloride (CaCl2)
-
Tissue factor (TF)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm at 37°C
Procedure:
-
Prepare a stock solution of TM5275 in the chosen solvent.
-
In a 96-well plate, add PPP.
-
Add varying concentrations of TM5275 or vehicle control to the wells containing PPP and incubate for a specified time at 37°C.
-
To initiate clotting and fibrinolysis simultaneously, add a solution containing TF, CaCl2, and tPA to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in optical density (absorbance) at 405 nm every 30 seconds for a duration sufficient to observe the full clot formation and lysis curve (typically 2-4 hours).
-
The clot lysis time (CLT) is determined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
PAI-1 Activity Assay (Chromogenic Substrate Assay)
Materials:
-
Recombinant tPA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Plasminogen
-
This compound
-
Assay buffer (e.g., Tris-HCl with Tween 20)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add varying concentrations of TM5275 or vehicle control to the wells and incubate for a predetermined time to allow for inhibitor-target binding.
-
Add plasminogen and the chromogenic plasmin substrate to each well.
-
The residual active tPA will convert plasminogen to plasmin, which will then cleave the chromogenic substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.
Visualizations
Caption: Mechanism of TM5275-mediated enhancement of fibrinolysis.
Caption: Experimental workflow for a tPA-induced plasma clot lysis assay.
Caption: Logical relationship of TM5275's effect on the fibrinolytic cascade.
Conclusion
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of TM5275 in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data for TM5275 from various preclinical studies, providing insights into its potency, in vivo efficacy, and pharmacokinetic profile.
Table 1: In Vitro Potency of TM5275
| Parameter | Value | Description |
| IC | 6.95 µM | The half maximal inhibitory concentration of TM5275 against plasminogen activator inhibitor-1 (PAI-1). |
Table 2: In Vivo Efficacy of TM5275 in Rat Thrombosis Models
| Model | Species | Treatment | Dose (mg/kg) | Effect |
| Arteriovenous Shunt | Rat | TM5275 | 10 | Significantly lower blood clot weight (60.9 ± 3.0 mg vs. 72.5 ± 2.0 mg in vehicle). |
| TM5275 | 50 | Significantly lower blood clot weight (56.8 ± 2.8 mg vs. 72.5 ± 2.0 mg in vehicle). | ||
| Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | TM5275 | 1 - 10 | Antithrombotic effect equivalent to clopidogrel (3 mg/kg).[1] |
Table 3: In Vivo Efficacy of TM5275 in a Non-Human Primate Thrombosis Model
| Model | Species | Treatment | Dose (mg/kg) | Effect |
| Photochemical-Induced Arterial Thrombosis | Cynomolgus Monkey | TM5275 | 10 | Same antithrombotic effect as clopidogrel (10 mg/kg), without enhanced bleeding.[1][2] Total occlusion time significantly reduced (53.9 ± 19.9 mins vs. 119.0 ± 17.4 mins in vehicle).[2] |
Table 4: Pharmacokinetic Parameters of TM5275
| Species | Dose (mg/kg) | Route | C | T | AUC | t | Clearance |
| Rat | 10 | Oral | 17.5 ± 5.2 µM | - | - | - | - |
| Cynomolgus Monkey | 10 | Oral | 18.9 ± 3.7 µmol/L | - | - | - | - |
Note: A comprehensive pharmacokinetic profile with parameters such as Tmax, AUC, t1/2, and Clearance is not fully available in the public domain.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in thrombosis research involving TM5275.
In Vitro PAI-1 Inhibition Assay
Methodology:
-
A tissue plasminogen activator (tPA)-dependent peptide hydrolysis assay is utilized.
-
tPA and a chromogenic tPA substrate are then added to the mixture.
-
The activity of tPA is measured by monitoring the cleavage of the chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.
Rat Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of TM5275 in a rat model of venous thrombosis.
Methodology:
-
Male Sprague-Dawley rats are anesthetized.
-
The left jugular vein and right carotid artery are exposed and cannulated with polyethylene tubing.
-
The cannulas are connected to form an extracorporeal shunt. A silk thread is placed within a section of the shunt tubing to serve as a thrombogenic surface.
-
TM5275 or vehicle is administered orally prior to the initiation of blood flow through the shunt.
-
The shunt is allowed to function for a specified period (e.g., 30 minutes).
-
After this period, the silk thread with the formed thrombus is carefully removed from the shunt.
-
The wet weight of the thrombus is immediately measured to quantify the extent of thrombosis.
-
The percentage inhibition of thrombus formation by TM5275 is calculated by comparing the thrombus weight in the treated group to the vehicle control group.
Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To assess the efficacy of TM5275 in an arterial thrombosis model.
Methodology:
-
Rats are anesthetized, and the common carotid artery is surgically exposed.[3]
-
A small piece of filter paper saturated with a ferric chloride (FeCl
3) solution (e.g., 10-65%) is applied topically to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury. -
TM5275 or vehicle is administered orally at a specified time before the FeCl
3application. -
Blood flow in the carotid artery is monitored continuously using a Doppler flow probe placed distal to the injury site.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl
3application to the cessation of blood flow. -
The efficacy of TM5275 is determined by its ability to prolong the TTO compared to the vehicle control.
Non-Human Primate Photochemical-Induced Arterial Thrombosis Model
Objective: To evaluate the antithrombotic effect of TM5275 in a more clinically relevant thrombosis model.
Methodology:
-
Cynomolgus monkeys are anesthetized.
-
A photosensitive dye, Rose Bengal, is administered intravenously.
-
A specific artery, such as the saphenous artery, is exposed to a controlled light source (e.g., a green light laser with a wavelength of 540 nm) to induce a photochemical reaction. This reaction generates singlet oxygen, which damages the endothelium and initiates thrombus formation.
-
TM5275 or vehicle is administered orally (e.g., 2 hours) before the induction of thrombosis.
-
Arterial blood flow is monitored for a set period (e.g., 3 hours) after the start of photo-irradiation.
-
The antithrombotic effect is quantified by measuring the total time the artery is occluded during the observation period. A reduction in the total occlusion time in the TM5275-treated group compared to the vehicle group indicates efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to TM5275's role in thrombosis research.
References
- 1. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys | PLOS One [journals.plos.org]
TM5275 Sodium in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PAI-1 in Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and dysfunction of organs such as the liver, lungs, kidneys, and intestines.[1] A central mediator in the progression of fibrosis is Transforming Growth Factor-beta (TGF-β), a cytokine that stimulates the production of ECM proteins and inhibits their degradation.[2][3]
Mechanism of Action of TM5275 Sodium
In hepatic fibrosis models, TM5275 has been shown to suppress the proliferation and activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. This effect is mediated, at least in part, by the inhibition of AKT phosphorylation, a downstream signaling molecule in the TGF-β pathway. In lung fibrosis, TM5275 has been demonstrated to induce apoptosis in myofibroblasts, the key effector cells in pulmonary fibrosis, and inhibit the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin. In intestinal fibrosis, TM5275 administration leads to an upregulation of matrix metalloproteinase 9 (MMP-9), an enzyme involved in ECM degradation.
The following diagram illustrates the proposed mechanism of action of TM5275 in attenuating fibrosis.
Preclinical Evidence of TM5275 in Fibrosis Models
TM5275 has demonstrated significant anti-fibrotic efficacy in various preclinical models of liver, lung, and intestinal fibrosis.
In rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis. Key findings include the suppression of activated hepatic stellate cell (HSC) proliferation and reduced hepatic production of TGF-β1 and total collagen.
Table 1: Effects of TM5275 on Hepatic Fibrosis Markers in a CDAA-Fed Rat Model
| Parameter | Vehicle Control | TM5275 Treated | % Change | p-value | Reference |
|---|---|---|---|---|---|
| Sirius-Red Positive Area (%) | ~6.5 | ~2.5 | ↓ ~61.5% | <0.05 | |
| α-SMA Positive Area (%) | ~5.0 | ~2.0 | ↓ ~60% | <0.05 | |
| Hepatic TGF-β1 (pg/mg protein) | ~120 | ~80 | ↓ ~33.3% | <0.05 | |
| Hepatic Total Collagen (µg/mg tissue) | ~25 | ~15 | ↓ ~40% | <0.01 | |
| Tgfb1 mRNA (relative expression) | 1.0 | ~0.6 | ↓ ~40% | <0.05 | |
| Col1a1 mRNA (relative expression) | 1.0 | ~0.5 | ↓ ~50% | <0.05 |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
In a murine model of TGF-β1-induced lung fibrosis, TM5275 treatment almost completely blocked the development of fibrosis. This was evidenced by reduced collagen deposition, restoration of uPA and tPA activities, and induction of apoptosis in myofibroblasts.
Table 2: Effects of TM5275 on Lung Fibrosis Markers in a TGF-β1-Induced Mouse Model
| Parameter | Vehicle Control | TM5275 (40 mg/kg) | % Change | p-value | Reference |
|---|---|---|---|---|---|
| Lung Hydroxyproline (µ g/lung ) | ~1200 | ~600 | ↓ ~50% | <0.05 | |
| Lung Collagen Content (Western Blot) | Markedly Increased | Near Normal | Significant Reduction | Not specified | |
| uPA and tPA Activity | Decreased | Restored | Increased | Not specified |
Quantitative data for some parameters were presented graphically; the table reflects the reported outcomes.
In a mouse model of TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced colitis and intestinal fibrosis, oral administration of TM5275 attenuated collagen accumulation. The anti-fibrotic effect was associated with an upregulation of MMP-9 in the colonic mucosa.
Table 3: Effects of TM5275 on Intestinal Fibrosis Markers in a TNBS-Induced Mouse Model
| Parameter | Vehicle Control | TM5275 (50 mg/kg) | % Change | p-value | Reference |
|---|---|---|---|---|---|
| Tissue Collagen Content (µg/mg) | ~25 | ~15 | ↓ ~40% | <0.05 | |
| MMP-9 Production (pg/mg protein) | ~150 | ~300 | ↑ ~100% | <0.05 |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TM5275 and the Role of Sodium in Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide provides a comprehensive overview of the small molecule inhibitor TM5275 and the distinct role of sodium homeostasis in the context of cancer cell proliferation. Based on current scientific literature, the primary and well-documented mechanism of action for TM5275 in cancer is the inhibition of Plasminogen Activator Inhibitor-1 (PAI-1), which leads to reduced cell viability, decreased proliferation, and the induction of apoptosis.[1][2]
A separate but crucial area of cancer biology involves the dysregulation of intracellular sodium concentration, which is now recognized as a significant contributor to cancer progression. This is primarily mediated by the aberrant activity of ion transporters such as Voltage-Gated Sodium Channels (VGSCs) and the Na+/H+ Exchanger (NHE1).[3][4][5] This altered sodium influx impacts intracellular pH, cell motility, and invasion.
It is important to note that while both TM5275's activity and sodium dysregulation are implicated in controlling cancer cell proliferation, a direct, experimentally-verified link between TM5275's mechanism of action and the modulation of sodium ion channels or intracellular sodium levels has not been established in the reviewed literature. This document will, therefore, address these two topics in distinct sections to provide a clear and accurate summary of the current state of research.
Section 1: TM5275 and its Mechanism of Action via PAI-1 Inhibition
Signaling Pathways
Quantitative Data on Anti-Cancer Activity
TM5275 has demonstrated a dose-dependent effect on the viability and proliferation of various human cancer cell lines.
Table 1: In Vitro Efficacy of TM5275 on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HT1080 | Fibrosarcoma | ~30-40 | |
| HCT116 | Colorectal Cancer | ~40-50 | |
| Daoy | Medulloblastoma | ~10-20 | |
| MDA-MB-231 | Breast Cancer | ~20-30 | |
| Jurkat | T-cell Leukemia | ~20-30 | |
| Ovarian Cancer | Ovarian | Not Specified |
Note: IC50 values are approximate, as extracted from graphical data in the cited literature.
Table 2: Effect of TM5275 on Cancer Cell Proliferation and Apoptosis
| Cell Line | Assay | Treatment | Result | Reference |
|---|---|---|---|---|
| HT1080 | BrdU Incorporation | 50 µM TM5275 | Decrease from 48.5% to 38.1% BrdU positive cells | |
| HCT116 | BrdU Incorporation | 50 µM TM5275 | Decrease from 48.7% to 42.5% BrdU positive cells | |
| HT1080 | Caspase 3/7 Activity | 100 µM TM5275 | ~3-fold increase in activity |
| HCT116 | Caspase 3/7 Activity | 100 µM TM5275 | ~5-fold increase in activity | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of TM5275.
1.3.1 Cell Viability Assay
-
Objective: To determine the concentration of TM5275 that inhibits cancer cell viability by 50% (IC50).
-
Protocol:
-
Seed cancer cells (e.g., HT1080, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of TM5275 (e.g., 0-100 µM) or a DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record luminescence and normalize the data to the DMSO control to calculate the percentage of survival.
-
Plot the dose-response curve to determine the IC50 value.
-
1.3.2 BrdU Incorporation Proliferation Assay
-
Objective: To measure the effect of TM5275 on DNA synthesis and cell proliferation.
-
Protocol:
-
Culture cells and treat with TM5275 (e.g., 50 µM) or DMSO for a set duration (e.g., 24 hours).
-
Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, to the culture medium and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix, permeabilize, and denature the DNA within the cells.
-
Add a fluorescently-labeled anti-BrdU antibody that specifically binds to the incorporated BrdU.
-
Analyze the cells using fluorescence-activated cell sorting (FACS) to quantify the percentage of BrdU-positive cells in the population.
-
1.3.3 Western Blotting for Apoptosis Markers
-
Objective: To detect the activation of the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cells with TM5275 or DMSO.
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 30 µg of protein per sample via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-9, cleaved caspase-3, and cleaved PARP (Poly ADP-ribose polymerase).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Section 2: The Role of Altered Sodium Homeostasis in Cancer Cell Proliferation
The tumor microenvironment is characterized by profound metabolic and ionic dysregulation. Cancer cells exhibit an altered intracellular-to-extracellular pH gradient, which is largely driven by the increased extrusion of protons. This process is intricately linked to intracellular sodium ([Na+]i) homeostasis, primarily through the activity of two key types of membrane proteins: the Na+/H+ Exchanger 1 (NHE1) and Voltage-Gated Sodium Channels (VGSCs).
Signaling Pathways and Logical Relationships
2.1.1 Na+/H+ Exchanger 1 (NHE1) NHE1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion. In many cancers, NHE1 is constitutively active, leading to a persistent alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This reversed pH gradient promotes cell proliferation, metabolic adaptation (glycolysis), and the activity of acid-dependent proteases that facilitate invasion. The resulting increase in [Na+]i must be managed by the Na+/K+-ATPase pump, consuming significant cellular energy.
2.1.2 Voltage-Gated Sodium Channels (VGSCs) VGSCs, classically associated with excitable cells like neurons, are aberrantly expressed and active in various cancers, including breast, prostate, and lung cancer. In cancer cells, VGSCs can produce a persistent inward Na+ current that contributes to a sustained elevation of [Na+]i. This Na+ influx is directly linked to enhanced cell motility and invasion. The mechanism involves the localized Na+ influx at the invasive front of the cell (invadopodia), which then drives H+ extrusion via NHE1, creating an acidic microenvironment perfect for matrix degradation.
Quantitative Data on Sodium in Cancer
Direct measurement of intracellular sodium is technically challenging, but studies have consistently shown elevated levels in cancer cells compared to their non-malignant counterparts.
Table 3: Intracellular Sodium Concentrations in Cancer vs. Non-Cancer Cells
| Cell Type | Condition | Intracellular Na+ (mM) | Method | Reference |
|---|---|---|---|---|
| Breast Cancer Cells | Malignant | 15.3 ± 2.2 | Ion-selective microelectrodes | |
| Non-Cancer Breast Cells | Non-malignant | 7.8 ± 1.3 | Ion-selective microelectrodes | |
| Hepatocarcinoma (HCC) | Malignant | 8-10 times higher than healthy hepatocytes | Fluorimetry, ICP-MS | |
| HepG2 Cells | Na+/K+ ATPase inhibition (1mM ouabain) | 128.9 ± 3.9% increase in TQ signal | Sodium Triple-Quantum MRI |
Note: TQ (Triple-Quantum) signal is correlated with intracellular sodium concentration.
Potential Therapeutic Implications
The dependence of cancer cells on altered sodium homeostasis presents a potential therapeutic vulnerability. Pharmacological inhibition of NHE1 or VGSCs could disrupt the favorable alkaline pHi, leading to metabolic stress, reduced proliferation, and decreased invasive potential. While TM5275 is not known to target these channels, this area represents a promising avenue for the development of novel anti-cancer agents.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+-H+ exchanger, pH regulation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology [frontiersin.org]
- 5. Sodium homeostasis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 Sodium
On-Target Mechanism of Action: PAI-1 Inhibition
Selectivity and Off-Target Profile
Quantitative Data on Selectivity and Potency
| Parameter | Value | Target/System | Reference |
| IC50 | 6.95 μM | PAI-1 | |
| Selectivity | Up to 100 μM | No interference with other serpin/serine protease systems (e.g., α1-antitrypsin/trypsin, α2-antiplasmin/plasmin) | |
| In Vitro Anti-proliferative IC50 | 67 μM | ES-2 ovarian cancer cells | |
| 92.5 μM | JHOC-9 ovarian cancer cells | ||
| >100 μM | JHOC-5, SKOV3, JHOC-7, JHOC-8 ovarian cancer cells |
Preclinical studies have shown that TM5275 does not interfere with other serpin/serine protease systems, including α1-antitrypsin/trypsin and α2-antiplasmin/plasmin, at concentrations up to 100 μM. This high degree of selectivity suggests a low potential for off-target effects related to the broader family of serine protease inhibitors. Furthermore, TM5275 does not affect platelet activity, activated partial thromboplastin time, or prothrombin time, indicating a lack of interference with the coagulation cascade.
Downstream Signaling Effects of PAI-1 Inhibition
Attenuation of TGF-β1 Signaling in Hepatic Stellate Cells
Induction of Apoptosis in Cancer Cells
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in rodents have shown that TM5275 has a favorable profile with oral bioavailability.
Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Value | Species/Model | Reference |
| Plasma Concentration | 17.5 ± 5.2 μM | Rat (after 10 mg/kg oral dose) | |
| Antithrombotic Efficacy | Significant reduction in blood clot weight at 10 and 50 mg/kg (oral) | Rat thrombosis model | |
| 50 mg/kg TM5275 equivalent to 500 mg/kg ticlopidine | Rat thrombosis model | ||
| Anti-fibrotic Efficacy | Marked amelioration of hepatic fibrosis | Rat models of metabolic syndrome | |
| Anti-tumor Efficacy | Increased tumor cell apoptosis and disruptive effect on tumor vasculature | Mouse xenograft models (HT1080 and HCT116) |
Experimental Protocols
In Vitro PAI-1 Inhibition Assay
Cell Viability and Proliferation Assays
Cell viability can be assessed using assays such as the MTT or WST-8 assay. Cells are seeded in 96-well plates and treated with various concentrations of TM5275 for a defined period (e.g., 72 hours). The assay reagent is then added, and the absorbance is measured to determine the number of viable cells. For proliferation assays, cell numbers can be counted at different time points after treatment.
In Vivo Thrombosis Models
The antithrombotic effect of TM5275 can be evaluated in various rodent models.
-
Arteriovenous Shunt Model: An extracorporeal shunt containing a silk thread is placed between the carotid artery and jugular vein. After a set time, the shunt is removed, and the thrombus formed on the thread is weighed. TM5275 is administered orally prior to the procedure.
-
Ferric Chloride-induced Carotid Artery Thrombosis Model: The carotid artery is exposed, and a filter paper soaked in ferric chloride is applied to the artery to induce thrombosis. The time to occlusion is measured.
In Vivo Liver Fibrosis Models
-
Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Model: Rats are fed a CDAA diet for several weeks to induce steatohepatitis and fibrosis. TM5275 is administered orally during the study period. Liver tissue is then collected for histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis.
-
Porcine Serum-induced Fibrosis in Diabetic Rats: Diabetic rats (e.g., Otsuka Long-Evans Tokushima Fatty rats) receive intraperitoneal injections of porcine serum to induce liver fibrosis. TM5275 is administered orally, and its effects on fibrosis are assessed.
Safety and Toxicity Profile
Preclinical studies in rodents and non-human primates (cynomolgus monkeys) have indicated that TM5275 has a favorable safety profile with low toxicity. No obvious toxicity has been reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system. Importantly, TM5275 does not appear to have detrimental effects on hemostatic function, which is a common adverse effect of many antithrombotic agents. Specifically, it does not prolong bleeding time in mice or monkeys.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PAI-1抑制剂 | MCE [medchemexpress.cn]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preclinical Toxicity of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the preclinical safety and tolerability of TM5275 sodium. Specific, quantitative preclinical toxicity studies, such as comprehensive acute, sub-chronic, and chronic toxicity assessments, are not publicly available. The experimental protocols described herein are representative examples based on established regulatory guidelines and are intended to illustrate standard methodologies in preclinical toxicology.
Executive Summary
Available Preclinical Safety and Tolerability Data
While specific toxicity study reports are not publicly available, several in vivo efficacy studies provide insights into the tolerability of this compound.
| Study Type | Species | Dose(s) | Route of Administration | Observed Effects/Remarks | Reference |
| Thrombosis Model | Rat | 10 and 50 mg/kg | Not specified | Significantly lower blood clot weights compared to vehicle-treated rats. Described as having "very low toxicity". | |
| Thrombosis Model | Rat | 1 and 3 mg/kg | Not specified | Increased time to primary occlusion in a ferric chloride-treated carotid artery thrombosis model. | |
| Intestinal Fibrosis Model | Mouse | Not specified | Oral | Treatment had no effect on body weight or food intake throughout the experimental duration. | |
| Thrombosis Model | Cynomolgus Monkey | 10 mg/kg | Not specified | Increased time to primary occlusion. Did not affect platelet activity, activated partial thromboplastin time, prothrombin time, or prolong bleeding time. |
Mechanism of Action and Signaling Pathway
Representative Experimental Protocols for Preclinical Toxicity Studies
The following protocols are generalized based on international guidelines (e.g., OECD, ICH) and represent the standard methodologies for assessing the safety of a novel chemical entity.
Acute Oral Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Species: Rat (e.g., Sprague-Dawley or Wistar), typically using both males and females.
-
Methodology:
-
Dose Selection: A limit test may be performed at 2000 mg/kg or 5000 mg/kg. If mortality occurs, a full study with at least three dose levels is conducted.
-
Administration: A single dose of this compound is administered by oral gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
Repeat-Dose Toxicity Study (28-Day)
-
Objective: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Species: Rat, using an equal number of male and female animals per group.
-
Methodology:
-
Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.
-
Administration: Daily oral administration of this compound for 28 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and white blood cell counts, platelets) and clinical chemistry (e.g., liver enzymes, kidney function markers). Urine analysis is also performed.
-
Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.
-
Genotoxicity Assessment
-
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
-
Assays: A standard battery of tests is typically performed:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is an increase in the number of revertant colonies in the presence of the test substance.
-
Methodology: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
-
In Vitro Micronucleus Assay:
-
Principle: This assay detects chromosomal damage in mammalian cells by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Methodology: Cultured mammalian cells are exposed to this compound, and the frequency of micronucleated cells is determined.
-
-
In Vivo Micronucleus Assay:
-
Principle: This in vivo test assesses chromosomal damage in the bone marrow of rodents.
-
Methodology: Rodents (typically mice or rats) are administered this compound. Bone marrow is collected, and the frequency of micronucleated polychromatic erythrocytes is quantified.
-
-
Caption: Standard Genotoxicity Testing Workflow.
Safety Pharmacology Core Battery
-
Objective: To investigate the effects of this compound on vital physiological functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.
-
Methodologies:
-
Central Nervous System (CNS):
-
Study: A functional observational battery (FOB) or Irwin test in rats.
-
Parameters: Assessment of behavior, coordination, sensory and motor functions, and body temperature.
-
-
Cardiovascular System:
-
Study: Typically conducted in conscious, telemetered dogs or non-human primates.
-
Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
-
Respiratory System:
-
Study: Whole-body plethysmography in rats.
-
Parameters: Measurement of respiratory rate, tidal volume, and minute volume.
-
-
Caption: Safety Pharmacology Core Battery Workflow.
Conclusion
References
Methodological & Application
Application Notes and Protocols for TM5275 Sodium in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of TM5275 in various mouse models. This information is intended to serve as a guide for designing experiments. Dose selection should be optimized based on the specific mouse strain, disease model, and experimental endpoints.
Table 1: TM5275 In Vivo Dosages in Mice
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Reference |
| Lung Fibrosis | C57BL/6 | 40 mg/kg/day | Oral Gavage | 2% DMSO in saline | [1][2] |
| Asthma | Not specified | 40 mg/kg/day | Oral Gavage | 20% DMSO in saline | [3] |
| Intestinal Fibrosis | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Oral Gavage | Carboxymethyl cellulose (CMC) suspension | [4] |
Experimental Protocols
Detailed methodologies for the preparation of dosing solutions and administration are crucial for reproducible in vivo studies.
Protocol 1: Preparation of TM5275 in a Carboxymethyl Cellulose (CMC) Suspension
This protocol is adapted from studies on intestinal fibrosis and is suitable for oral administration of TM5275.
Materials:
-
TM5275 sodium salt
-
Carboxymethyl cellulose (CMC), low viscosity (e.g., 0.5%)
-
Sterile, distilled water or saline
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate laboratory glassware
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Heat sterile water or saline to approximately 60-70°C.
-
Slowly add 0.5 g of CMC powder to 100 mL of the heated water/saline while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous. This may take several hours.
-
Allow the solution to cool to room temperature. It can be stored at 4°C for up to one week.
-
-
Prepare the TM5275 Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 50 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound powder.
-
In a separate container, measure the required volume of the 0.5% CMC vehicle.
-
Gradually add the TM5275 powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.
-
It is recommended to prepare the suspension fresh daily before administration.
-
Protocol 2: Preparation of TM5275 in a DMSO Solution
This protocol is based on studies in a lung fibrosis model.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
Prepare the Vehicle:
-
To prepare a 2% DMSO in saline solution, add 20 µL of sterile DMSO to 980 µL of sterile saline for every 1 mL of vehicle needed.[1]
-
For a 20% DMSO in saline solution, add 200 µL of sterile DMSO to 800 µL of sterile saline for every 1 mL of vehicle needed.
-
-
Prepare the TM5275 Solution:
-
Calculate the required amount of this compound for the desired dose (e.g., 40 mg/kg).
-
Dissolve the TM5275 powder in the prepared DMSO/saline vehicle to the final desired concentration. Ensure the solution is clear and homogenous.
-
This solution should be prepared fresh before each administration.
-
Protocol 3: Oral Gavage Administration in Mice
This is a standard procedure for administering liquids directly into the stomach of mice.
Materials:
-
Prepared TM5275 dosing solution
-
Appropriately sized gavage needles (18-22 gauge for adult mice, with a ball-tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the volume of the dosing solution to be administered. The typical dosing volume should not exceed 10 mL/kg.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and pharynx.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it reaches the pharynx. Allow the needle to pass down the esophagus to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the TM5275 solution.
-
Administer the solution at a steady pace to avoid regurgitation and aspiration.
-
-
Post-Administration Care:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.
-
Signaling Pathway and Experimental Workflow
TGF-β-PAI-1 Signaling Pathway
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of TM5275 in a mouse model of induced disease.
Caption: General experimental workflow for TM5275 in vivo studies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Therapeutic Value of Small Molecule Inhibitor to Plasminogen Activator Inhibitor–1 for Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Name: 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate Molecular Formula: C28H26ClN3O5 Molecular Weight: 531.98 g/mol
Mechanism of Action
Caption: Mechanism of TM5275 in the fibrinolytic system.
Quantitative Data Summary
The following table summarizes the quantitative data from various preclinical studies involving oral administration of TM5275.
| Parameter | Species | Dosage | Vehicle | Key Findings | Reference |
| Antithrombotic Efficacy | Rat (Male CD) | 10 and 50 mg/kg | 0.5% Carboxymethyl cellulose (CMC) solution | Significantly lower blood clot weights compared to vehicle-treated rats. | |
| Pharmacokinetics | Rat | 10 mg/kg | Not Specified | Plasma concentration reached 17.5 ± 5.2 μM. | |
| Pharmacokinetics | Mouse (Male ICR) | 50 mg/kg | Not Specified | Blood samples collected at 0, 1, 2, 6, and 24 hours post-administration for concentration determination. | |
| Hepatic Fibrosis | Rat (Fischer-344) | 50 mg/kg/day | In drinking water | Attenuated hepatic fibrosis. | |
| Hepatic Fibrosis | Rat (OLETF) | 50 and 100 mg/kg/day | In drinking water | Attenuated hepatic fibrosis. | |
| Intestinal Fibrosis | Mouse (BALB/c) | Not Specified | Carboxymethyl cellulose (CMC) suspension | Upregulated MMP-9 and decreased collagen accumulation. |
Experimental Protocols
Preparation of TM5275 Sodium for Oral Administration
Materials:
-
This compound powder
-
Vehicle:
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile drinking water
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for CMC Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water. Stir until fully dissolved.
-
Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration.
-
Vortex the suspension thoroughly to ensure uniformity.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administer the suspension to the animals via oral gavage.
Protocol for Administration in Drinking Water:
-
Calculate the total daily dose of TM5275 required per animal based on its weight and the target dosage (e.g., 50 mg/kg/day).
-
Estimate the daily water consumption of the animals.
-
Dissolve the calculated amount of TM5275 in the corresponding volume of drinking water to achieve the target daily dose.
-
Provide the medicated water to the animals as the sole source of drinking water.
-
Prepare fresh medicated water daily.
In Vivo Antithrombotic Study in Rats
This protocol is adapted from a study investigating the antithrombotic effects of TM5275 in a rat model.
Animals: Male CD rats.
Experimental Groups:
-
Vehicle control (0.5% CMC solution)
-
TM5275 (10 mg/kg)
-
TM5275 (50 mg/kg)
-
Positive control (e.g., ticlopidine 500 mg/kg)
Procedure:
-
Administer the respective treatments (vehicle, TM5275, or positive control) orally by gavage 90 minutes before the surgical procedure.
-
Induce thrombus formation in an arteriovenous shunt.
-
Allow blood to circulate through the shunt for 30 minutes.
-
At the end of the circulation period, retrieve the thrombus.
-
Measure the wet weight of the thrombus.
Caption: Workflow for in vivo antithrombotic study.
Pharmacokinetic Study in Mice
This protocol is based on a study assessing the plasma concentration of TM5275 in mice following oral administration.
Animals: Male ICR mice.
Procedure:
-
Administer TM5275 (50 mg/kg) orally by gavage.
-
Collect heparinized blood samples from the tail vein at the following time points: 0 (pre-dose), 1, 2, 6, and 24 hours post-administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentration of TM5275 using a validated analytical method, such as reverse-phase high-performance liquid chromatography (HPLC).
Caption: Workflow for pharmacokinetic study in mice.
Safety and Toxicology
TM5275 exhibits a favorable safety profile with very low toxicity observed in mice and rats. In nonhuman primates, it has been shown to have antithrombotic benefits without a significant bleeding effect.
Conclusion
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of TM5275 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Caspase-3/7 Activity (Fold Increase) | Reference |
| HT1080 | Fibrosarcoma | 9.7 - 60.3 | ~3-fold at 100 µM | |
| HCT116 | Colorectal Cancer | 9.7 - 60.3 | ~5-fold at 100 µM | |
| Daoy | Medulloblastoma | 9.7 - 60.3 | Not Reported | |
| MDA-MB-231 | Breast Cancer | 9.7 - 60.3 | Not Reported | |
| Jurkat | Acute T Cell Leukemia | 9.7 - 60.3 | Not Reported |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for TM5275-induced apoptosis.
Caption: Proposed signaling pathway of TM5275-induced apoptosis.
Experimental Protocols
Cell Culture and TM5275 Treatment
Materials:
-
Cancer cell line of interest (e.g., HT1080, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
TM5275 (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in T75 flasks until they reach 70-80% confluency.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and western blotting) at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of TM5275 in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest TM5275 concentration.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of TM5275 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Caption: General workflow for cell culture and TM5275 treatment.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells in a single-cell suspension
-
Cold PBS
-
Flow cytometer
Protocol:
-
Induce apoptosis using TM5275 as described above. Include a negative control (vehicle-treated cells).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Treated and control cells cultured in white-walled 96-well plates
-
Plate shaker
-
Luminometer
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with TM5275, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
References
Application Notes and Protocols: TM5275 Sodium in a Hepatic Fibrosis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
These notes provide detailed protocols for inducing hepatic fibrosis in rats and for evaluating the anti-fibrotic effects of TM5275, along with representative data and a visualization of the underlying signaling pathway.
Data Presentation
In Vivo Efficacy of TM5275 in a Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Rat Model of Steatohepatitis
| Parameter | Control | Vehicle | TM5275 |
| Sirius-Red Positive Area (%) | Significantly lower | Markedly increased | Markedly decreased |
| α-SMA-Immunopositive Area (%) | Significantly lower | Markedly increased | Markedly decreased |
| Hepatic Tgfb1 mRNA Expression | Baseline | Increased | Decreased |
| Hepatic Col1a1 mRNA Expression | Baseline | Increased | Decreased |
| Hepatic TGF-β1 Protein Level | Baseline | Increased | Reduced |
| Hepatic Total Collagen Content | Baseline | Increased | Reduced |
Data summarized from Noguchi et al., 2020.
In Vivo Efficacy of TM5275 in a Porcine Serum-Induced Diabetic Rat Model of Hepatic Fibrosis
| Parameter | Control | Vehicle | TM5275 |
| Sirius-Red Positive Area (%) | Significantly lower | Increased | Decreased |
| α-SMA-Immunopositive Area (%) | Significantly lower | Increased | Decreased |
Data summarized from Noguchi et al., 2020.
In Vitro Effects of TM5275 on Rat Hepatic Stellate Cells (HSC-T6)
| Condition | Outcome |
| HSC-T6 Proliferation (rPAI-1 stimulated) | Suppressed by TM5275 |
| HSC-T6 Proliferation (rTGF-β1 stimulated) | Suppressed by TM5275 in a dose-dependent manner |
| rTGF-β1-induced Serpine1 mRNA Expression | Inhibited by TM5275 |
| rTGF-β1-induced Tgfb1 mRNA Expression | Repressed by TM5275 |
| rTGF-β1-induced Col1a1 mRNA Expression | Repressed by TM5275 |
| rTGF-β1-induced AKT Phosphorylation | Inhibited by TM5275 |
Data summarized from Noguchi et al., 2020.
Experimental Protocols
CDAA Diet-Induced Steatohepatitis and Fibrosis in Rats
This model induces severe hepatic fibrosis along with steatohepatitis.
Animals:
-
Fischer 344 rats.
Protocol:
-
Acclimate rats for a minimum of one week before the start of the experiment.
-
Divide rats into three groups: Control, Vehicle, and TM5275.
-
Feed the Control group a standard diet.
-
Feed the Vehicle and TM5275 groups a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis.
-
From week 6 to week 12, administer TM5275 (e.g., 200 mg/kg, oral gavage, once daily) to the TM5275 group.
-
Administer an equivalent volume of vehicle (e.g., 0.5% carboxymethyl cellulose) to the Vehicle group.
-
At the end of the 12-week period, euthanize the rats and collect blood and liver tissue for analysis.
-
Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain sections with Sirius Red for collagen deposition and perform immunohistochemistry for α-smooth muscle actin (α-SMA) to identify activated HSCs.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes such as Tgfb1 and Col1a1.
-
Protein Analysis: Homogenize liver tissue to measure total collagen content (e.g., Sircol Collagen Assay) and TGF-β1 protein levels (e.g., ELISA).
Porcine Serum-Induced Hepatic Fibrosis in Diabetic Rats
This model is used to study the anti-fibrotic effects of a compound independent of its metabolic effects.
Animals:
-
Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model of congenital diabetes).
Protocol:
-
Acclimate OLETF rats.
-
Divide rats into three groups: Control, Vehicle, and TM5275.
-
For the Vehicle and TM5275 groups, induce hepatic fibrosis by intraperitoneal injection of porcine serum (e.g., 0.5 ml/rat, twice weekly) for 6 weeks.
-
Administer TM5275 (e.g., 200 mg/kg, oral gavage, once daily) to the TM5275 group for the duration of the porcine serum injections.
-
Administer an equivalent volume of vehicle to the Vehicle group.
-
The Control group receives no porcine serum or treatment.
-
At the end of the 6-week period, euthanize the rats and collect liver tissue for histological analysis as described in Protocol 1.
In Vitro Hepatic Stellate Cell (HSC) Assays
These assays are used to investigate the direct effects of TM5275 on HSC activation, proliferation, and fibrogenic activity.
Cell Line:
-
HSC-T6 (a rat hepatic stellate cell line).
Protocols:
a) Cell Proliferation Assay:
-
Seed HSC-T6 cells in 96-well plates and culture until sub-confluent.
-
Starve the cells in serum-free medium for 24 hours.
-
Assess cell proliferation using a standard method such as the WST-1 or MTT assay.
b) Gene Expression Analysis:
-
Seed HSC-T6 cells in 6-well plates and culture to 70-80% confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with recombinant TGF-β1 (e.g., 10 ng/ml) with or without TM5275 (e.g., 100 µM) for 24 hours.
c) Western Blot Analysis for Signaling Pathways:
-
Culture and starve HSC-T6 cells as described above.
-
Pre-treat cells with TM5275 for a specified time before stimulating with recombinant TGF-β1.
-
Lyse the cells at various time points after stimulation.
-
Perform Western blot analysis on the cell lysates to detect the phosphorylation status of key signaling proteins such as AKT, ERK1/2, and SMAD2/3.
Visualizations
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TM5275 Sodium in Intestinal Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Signaling Pathway of TM5275 in Intestinal Fibrosis
Experimental Models of Intestinal Fibrosis
Several mouse models are available to study intestinal fibrosis. The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a well-established and relevant model for studying intestinal fibrosis as it mimics several features of Crohn's disease, including transmural inflammation.
TNBS-Induced Chronic Colitis and Fibrosis Model
This model involves repeated intrarectal administration of TNBS, which induces a T-cell-dependent delayed-type hypersensitivity reaction, leading to chronic inflammation and subsequent fibrosis.
Quantitative Data Summary
The following table summarizes the quantitative data from a study using TM5275 in a TNBS-induced intestinal fibrosis model in BALB/c mice.
| Parameter | Vehicle Control (CMC) | TM5275 (15 mg/kg) | TM5275 (50 mg/kg) |
| Administration | Oral, daily for 2 weeks | Oral, daily for 2 weeks | Oral, daily for 2 weeks |
| Macroscopic Score | Higher | No significant change | Significantly lower |
| Microscopic Score | Higher | No significant change | Significantly lower |
| Tissue Collagen Content | High | No significant change | Significantly reduced |
| MMP-9 Production | Baseline | No significant change | Upregulated |
| Body Weight Change | Loss | No significant attenuation | No significant attenuation |
| Colon Length | Shortened | No significant attenuation | No significant attenuation |
Experimental Protocols
Preparation and Administration of this compound
-
Preparation of Vehicle: Prepare a suspension of carboxymethyl cellulose (CMC) in sterile water. The concentration of CMC used in the reference study is not specified, but a 0.5% (w/v) solution is commonly used.
-
Preparation of TM5275 Suspension: Suspend this compound powder in the CMC vehicle to the desired concentrations (e.g., 15 mg/kg and 50 mg/kg). Ensure the suspension is homogenous before each administration.
-
Administration: Administer the TM5275 suspension or vehicle control orally to the mice daily for the duration of the treatment period.
TNBS-Induced Chronic Colitis and Fibrosis Protocol
This protocol is adapted from a study that successfully induced intestinal fibrosis and tested the efficacy of TM5275.
Materials:
-
BALB/c mice (6-week-old females are cited in the reference study)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (e.g., 50% v/v)
-
Carboxymethyl cellulose (CMC) for vehicle
-
This compound
-
Catheters for intrarectal administration
Workflow:
Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model and TM5275 treatment.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Anesthetize the mice.
-
Intrarectally administer TNBS (e.g., 2% in 50% ethanol) using a catheter. The reference study used 8 repeated injections. The frequency of injections should be optimized for the specific mouse strain and housing conditions.
-
-
Treatment:
-
Begin oral administration of TM5275 or vehicle control after the sixth TNBS injection.
-
Continue daily administration for 2 weeks.
-
-
Monitoring: Monitor the mice for body weight changes, stool consistency, and signs of distress throughout the experiment.
-
Termination and Sample Collection:
-
At the end of the treatment period (after the eighth TNBS injection), euthanize the mice.
-
Collect the colon for macroscopic scoring, histopathological analysis, and biochemical assays.
-
Assessment of Intestinal Fibrosis
-
Macroscopic and Microscopic Scoring: Assess the severity of colitis and fibrosis based on established scoring systems that evaluate parameters such as colon thickness, strictures, and the extent of inflammation and fibrosis in histological sections.
-
Histopathology:
-
Fix colon tissue in 10% neutral buffered formalin and embed in paraffin.
-
Stain 5 µm sections with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Use Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).
-
-
Collagen Quantification:
-
Homogenize a section of the colon tissue.
-
Quantify the total collagen content using a Sircol collagen assay according to the manufacturer's instructions.
-
-
MMP-9 Levels:
-
Prepare protein lysates from colon tissue.
-
Measure the concentration of MMP-9 using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Logical Relationship Diagram
References
Application Notes and Protocols: TM5275 in Murine Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Furthermore, studies have shown that TM5275 can induce apoptosis in myofibroblasts, the primary cell type responsible for excessive ECM production in fibrotic diseases. This dual mechanism of action, promoting ECM degradation and reducing ECM-producing cells, makes TM5275 a promising therapeutic candidate for lung fibrosis.
Signaling Pathway
Application: Murine Models of Lung Fibrosis
TM5275 has been successfully evaluated in multiple murine models of lung fibrosis. The most common models are the bleomycin-induced fibrosis model and the transforming growth factor-beta 1 (TGF-β1)-induced fibrosis model.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used model that mimics many of the histopathological features of human IPF. A single intratracheal or intranasal administration of bleomycin induces lung injury and subsequent inflammation and fibrosis.
TGF-β1-Induced Lung Fibrosis Model
This model utilizes the pro-fibrotic properties of TGF-β1, a key cytokine in the pathogenesis of fibrosis. TGF-β1 can be delivered to the lungs via an adenoviral vector (AdTGF-β1) to induce a robust and progressive fibrotic response.
Experimental Protocols
The following are detailed protocols for inducing lung fibrosis in mice and for the administration of TM5275.
Protocol 1: TGF-β1-Induced Lung Fibrosis in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Adenovirus expressing active TGF-β1 (AdTGF-β1)
-
Control adenovirus (e.g., AdDL70-3)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Micropipettes and sterile tips
Procedure:
-
Anesthetize mice using isoflurane.
-
Intranasally instill 5 x 10^7 plaque-forming units (PFU) of AdTGF-β1 in 50 µL of sterile saline per mouse.
-
Administer the control adenovirus or saline to the control groups in the same manner.
-
Monitor the mice for signs of distress and body weight changes.
-
Lung fibrosis typically develops over 7-21 days.
Protocol 2: Administration of TM5275
Materials:
-
TM5275
-
Vehicle (e.g., 2% DMSO in sterile water or carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of TM5275 in the chosen vehicle. A common dose used in published studies is 40 mg/kg.
-
For therapeutic intervention studies, begin treatment with TM5275 at a predetermined time point after fibrosis induction (e.g., day 4 or day 7).
-
Administer TM5275 or vehicle to the respective groups of mice via oral gavage once daily.
-
Continue the treatment for the desired duration (e.g., 10-14 days).
-
Monitor the mice daily for any adverse effects.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating TM5275 in murine models of lung fibrosis.
Table 1: Effect of TM5275 on Lung Collagen Content
| Treatment Group | Hydroxyproline Content (µ g/lung ) | Percent Reduction vs. Control | Reference |
| Saline + Vehicle | ~200 | - | |
| AdTGF-β1 + Vehicle | ~800 | - | |
| AdTGF-β1 + TM5275 (40 mg/kg) | ~300 | ~62.5% |
| Treatment Group | PAI-1 Activity (Arbitrary Units) | tPA/uPA Activity (Arbitrary Units) | Reference |
| Saline + Vehicle | Low | High | |
| AdTGF-β1 + Vehicle | High | Low | |
| AdTGF-β1 + TM5275 (40 mg/kg) | Low | High |
Note on "TM5275 sodium": The available scientific literature predominantly refers to the compound as TM5275 without specifying a particular salt form. It is possible that "this compound" is an internal designation or a specific formulation not widely reported in public-facing research. The data and protocols presented here are for the compound TM5275 as described in the cited literature.
Conclusion
References
- 1. Targeting coagulation factor receptors - protease-activated receptors in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TM5275 Treatment of HT1080 and HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vitro evaluation of TM5275's effects on HT1080 and HCT116 cells. The protocols cover cell viability, apoptosis, cell cycle analysis, and Western blotting to investigate the underlying signaling pathways.
Disclaimer on "Sodium Treatment": The term "sodium treatment" in the context of TM5275 application is not explicitly defined in the available scientific literature. It is presumed that this refers to the standard use of sodium-containing buffers and media (e.g., Phosphate-Buffered Saline, cell culture media with sodium bicarbonate) which are essential for maintaining physiological pH and osmolarity in in vitro experiments. The following protocols are based on this assumption.
Data Presentation
The following tables summarize the quantitative effects of TM5275 on HT1080 and HCT116 cells based on published data.
Table 1: IC50 Values of TM5275 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) |
| HT1080 | Fibrosarcoma | 9.7 - 60.3[1] |
| HCT116 | Colorectal Cancer | 9.7 - 60.3 |
Table 2: Apoptotic Effects of TM5275 on HT1080 and HCT116 Cells (48-hour treatment)
| Cell Line | Treatment | Caspase 3/7 Activity (Fold Change vs. DMSO) | Early Apoptosis (Annexin V+/PI-) (%) | Late Apoptosis (Annexin V+/PI+) (%) |
| HT1080 | 50 µM TM5275 | ~3-fold | ~15% | ~10% |
| 100 µM TM5275 | ~3-fold | Not Reported | Not Reported | |
| HCT116 | 50 µM TM5275 | ~4-fold | ~20% | ~15% |
| 100 µM TM5275 | ~5-fold | Not Reported | Not Reported |
Mandatory Visualizations
Caption: Experimental workflow for evaluating TM5275 effects.
References
Application Notes and Protocols: TM5275 Sodium for ES-2 and JHOC-9 Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ES-2 cell line was derived from a 47-year-old female with poorly differentiated ovarian clear cell carcinoma. These cells are adherent, exhibit a fibroblast-like morphology, and are tumorigenic in nude mice. The JHOC-9 cell line was established from a 34-year-old female with ovarian clear cell carcinoma.
Data Presentation
The following tables summarize the quantitative effects of TM5275 on ES-2 and JHOC-9 ovarian cancer cells based on published research.
Table 1: Cell Viability (IC50) of TM5275
| Cell Line | IC50 (µM) after 72h treatment |
| ES-2 | 70-100 |
| JHOC-9 | Sensitive (Specific IC50 not detailed in reviewed literature) |
Table 2: Effect of TM5275 on Cell Cycle Distribution in ES-2 Cells (after 24h treatment with 100 µM TM5275) [1]
| Cell Cycle Phase | Control (DMSO) | TM5275 (100 µM) |
| G0/G1 | 52.0% ± 1.5% | 33.0% ± 4.9% |
| S | Not specified | Not specified |
| G2/M | 18.3% ± 0.8% | 27.7% ± 2.0% |
Table 3: Effect of TM5275 on Apoptosis in ES-2 Cells (after 24h treatment with 100 µM TM5275)
| Treatment | Percentage of Apoptotic Cells (Annexin V-positive, PI-negative) |
| Control (DMSO) | Baseline |
| TM5275 (100 µM) | 2.5% ± 0.5% (example baseline) |
Note: While the referenced study demonstrated a significant increase in apoptosis, specific percentage values were not provided in the abstract. The values presented are illustrative based on the described significant increase.
Experimental Protocols
Cell Culture and Maintenance
a) ES-2 Cell Line:
-
Growth Medium: McCoy's 5A medium modified (ATCC-formulated, Catalog No. 30-2007) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with Dulbecco's Phosphate Buffered Saline (DPBS) to remove all traces of serum that contains trypsin inhibitor.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.
-
Add appropriate aliquots of the cell suspension to new culture vessels.
-
Incubate cultures at 37°C.
-
b) JHOC-9 Cell Line:
-
Growth Medium: DMEM/Ham's F-12 medium supplemented with 20% FBS and 0.1 mM NEAA (Non-Essential Amino Acids).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Passage cells at a ratio of 1:8.
-
Subculture once every 1-2 weeks.
-
Renew the medium 2 times per week.
-
Use 0.05% Trypsin + 0.02% EDTA or 0.25% Trypsin + 0.04% EDTA for dissociation.
-
Preparation of TM5275 Sodium Solution
This compound is soluble in DMSO.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 544.0 g/mol , dissolve 5.44 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiments (e.g., 10 µM, 50 µM, 100 µM).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP.
-
Materials:
-
ES-2 or JHOC-9 cells
-
Opaque-walled 96-well plates
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well opaque-walled plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Treat the cells with serial dilutions of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the TM5275 concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
ES-2 or JHOC-9 cells
-
6-well plates
-
This compound working solution (e.g., 100 µM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with TM5275 (e.g., 100 µM) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells, including any floating cells from the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
ES-2 or JHOC-9 cells
-
6-well plates
-
This compound working solution (e.g., 100 µM)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with TM5275 (e.g., 100 µM) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualization
References
Application Note: Preparation of TM5275 Sodium Stock Solution in DMSO
Introduction
Mechanism of Action
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of TM5275 sodium salt.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-[[2-[2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt | |
| CAS Number | 1103926-82-4 | |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | |
| Molecular Weight | 543.97 g/mol | |
| Appearance | White to off-white solid | |
| IC₅₀ (PAI-1) | 6.95 µM | |
| Solubility | DMSO: ≥ 62.5 mg/mL (up to 100 mg/mL reported) Water: Insoluble Ethanol: Insoluble | |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | |
| Storage (Stock Solution) | 0 - 4°C for short term (days to weeks), or -20°C / -80°C for long term (months). Aliquoting is recommended. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials
-
This compound salt (powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Pre-Protocol Preparations:
-
Read the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Perform all steps involving the powdered compound and DMSO in a chemical fume hood.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Calculation of Required Mass:
-
The molecular weight of this compound is 543.97 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 543.97 g/mol x 1000 mg/g
-
Mass = 5.44 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 5.44 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of high-quality, anhydrous DMSO to the tube containing the TM5275 powder. Note that hygroscopic or wet DMSO can significantly reduce the solubility of the compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is difficult, brief sonication in an ultrasonic water bath can be used to aid the process. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (months), store the aliquots at -80°C. For short-term storage (up to one month), -20°C is suitable.
-
Quality Control
-
Always use fresh, anhydrous DMSO for the best solubility.
-
Ensure the solution is completely clear before aliquoting. If precipitation occurs upon storage, gently warm the vial and vortex to redissolve before use.
-
When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Be mindful that high concentrations of DMSO can be toxic to cells.
Visualizations
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway
References
- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Vehicle solution for TM5275 sodium in vivo studies (0.5% CMC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethylcellulose (CMC) is a widely used, non-toxic, and inert polymer for suspending poorly soluble compounds for oral administration in animal studies.[3] A 0.5% w/v concentration is typically sufficient to create a stable and injectable suspension with minimal viscosity.[3] This application note describes the materials, equipment, and step-by-step procedures for the successful formulation and administration of TM5275 sodium for in vivo research.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | [2] |
| Molecular Weight | 543.97 g/mol | |
| Appearance | Powder | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (100 mg/mL). | |
| Storage | 3 years at -20°C (powder) |
Experimental Protocols
Preparation of 0.5% CMC Vehicle Solution
This protocol details the preparation of a 100 mL stock solution of 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) in sterile water.
Materials:
-
Sodium carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile, deionized water
-
100 mL sterile graduated cylinder
-
150 mL sterile beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
-
Sterile storage bottle
Procedure:
-
Weighing CMC-Na: Accurately weigh 0.5 g of CMC-Na powder.
-
Heating Water: Heat approximately 80 mL of sterile, deionized water to 60-70°C in the sterile beaker on a magnetic stirrer with gentle stirring.
-
Dispersion: Slowly sprinkle the CMC-Na powder into the vortex of the heated water while stirring continuously. This prevents the formation of clumps.
-
Dissolution: Continue stirring the solution on the magnetic stirrer until the CMC-Na is fully dispersed and the solution becomes clear and viscous. This may take up to 30-60 minutes.
-
Cooling and Volume Adjustment: Remove the beaker from the heat and allow the solution to cool to room temperature. Transfer the solution to the 100 mL sterile graduated cylinder. Rinse the beaker with a small amount of sterile water and add it to the graduated cylinder. Adjust the final volume to 100 mL with sterile water.
-
Storage: Transfer the 0.5% CMC solution to a sterile, labeled storage bottle. The solution can be stored at 2-8°C for up to one week.
Preparation of this compound Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in the 0.5% CMC vehicle. The concentration can be adjusted based on the required dose for the in vivo study.
Materials:
-
This compound powder
-
Prepared 0.5% CMC vehicle solution
-
Sterile microcentrifuge tubes or small glass vial
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing this compound: Weigh the required amount of this compound powder. For example, for 1 mL of a 10 mg/mL suspension, weigh 10 mg.
-
Dispersion: Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Vehicle Addition: Add a small volume (e.g., 200 µL) of the 0.5% CMC vehicle solution to the powder.
-
Wetting the Powder: Gently vortex the mixture to create a uniform paste. This step is crucial to ensure the powder is fully wetted and to avoid clumping.
-
Final Volume Adjustment: Gradually add the remaining 0.5% CMC vehicle solution to reach the desired final volume (e.g., a total of 1 mL).
-
Homogenization: Vortex the suspension thoroughly for 1-2 minutes to ensure a homogenous and uniform suspension.
-
Administration: The suspension should be prepared fresh daily before administration to the animals. It is recommended to vortex the suspension again immediately before drawing it into the gavage needle to ensure uniform dosing.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Study
The following diagram illustrates the general workflow for an in vivo study using the this compound suspension.
Simplified Signaling Pathway of PAI-1 Inhibition by TM5275
Data Presentation
The following table provides an example of how to structure quantitative data for easy comparison in a typical in vivo study.
| Group | Treatment | Dose (mg/kg) | Administration Route | Thrombus Weight (mg) (Mean ± SD) |
| 1 | Vehicle (0.5% CMC) | - | Oral Gavage | 15.2 ± 2.5 |
| 2 | This compound | 10 | Oral Gavage | 8.7 ± 1.8* |
| 3 | This compound | 30 | Oral Gavage | 5.1 ± 1.2** |
| 4 | Positive Control | Varies | Varies | Varies |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Conclusion
References
Application Notes and Protocols for Measuring the In Vitro Activity of TM5275
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro activity of TM5275 from various studies.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| PAI-1 Inhibition | Purified PAI-1 | IC50 | 6.95 µM | |
| Cell Viability | ES-2 (Ovarian Cancer) | Effective Concentration | 70-100 µM (decreased viability at 72h) | |
| Cell Viability | JHOC-9 (Ovarian Cancer) | Effective Concentration | 70-100 µM (decreased viability at 72h) | |
| Cell Growth | ES-2, JHOC-9 | Effective Concentration | 100 µM (suppressed growth from 48-96h) | |
| Apoptosis | HT1080 (Fibrosarcoma) | Caspase 3/7 Activity | ~3-fold increase at 100 µM | |
| Apoptosis | HCT116 (Colon Cancer) | Caspase 3/7 Activity | ~5-fold increase at 100 µM | |
| Fibrinolysis | Vascular Endothelial Cells (VECs) | Effective Concentration | 20-100 µM (prolonged tPA retention) | |
| Anti-proliferative | HSC-T6 (Rat Hepatic Stellate Cells) | Effective Concentration | 100 µM (suppressed PAI-1 stimulated proliferation) |
Experimental Protocols
Direct PAI-1 Inhibition Assay (Chromogenic Substrate Method)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer (e.g., Tris-HCl with 0.1% BSA).
-
Prepare the chromogenic substrate for tPA/uPA.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted TM5275 or vehicle control to each well.
-
Add 25 µL of tPA (or uPA) solution to each well and incubate for another 10 minutes at room temperature.
-
Initiate the chromogenic reaction by adding 25 µL of the substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (Vmax) for each well.
-
Plot the percent inhibition against the logarithm of the TM5275 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Plasma Clot Lysis Assay
This assay measures the ability of TM5275 to enhance fibrinolysis in a more physiologically relevant plasma environment.
Caption: Workflow for Clot Lysis Assay.
Protocol:
-
Reagent Preparation:
-
Prepare human platelet-poor plasma from citrated whole blood by centrifugation.
-
Prepare dilutions of TM5275 in buffer.
-
Prepare solutions of tPA, thrombin, and calcium chloride (CaCl2).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of plasma, 10 µL of TM5275 dilution (or vehicle), and 10 µL of tPA solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate clotting by adding 30 µL of a thrombin/CaCl2 mixture.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for several hours. The absorbance will increase as the clot forms and then decrease as it lyses.
-
The clot lysis time is defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Compare the clot lysis times in the presence of different concentrations of TM5275 to the vehicle control.
-
Cell-Based Assays
This assay assesses the effect of TM5275 on the proliferation and viability of cancer cells or other relevant cell types, such as hepatic stellate cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HT1080, HCT116, HSC-T6) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of TM5275 (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
-
Assay Procedure:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
For MTT, add solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).
-
Express the results as a percentage of the vehicle-treated control and plot against TM5275 concentration.
-
This assay quantifies the induction of apoptosis by TM5275 through the measurement of caspase-3 and -7 activity, which are key executioner caspases.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with TM5275 as described for the proliferation assay.
-
-
Assay Procedure:
-
Use a commercially available luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
Add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Disclaimer
These protocols are intended for guidance and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. All laboratory work should be conducted under appropriate safety guidelines.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Troubleshooting & Optimization
TM5275 sodium solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 sodium salt. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and why can its solubility be challenging?
Despite these improvements, TM5275 is a lipophilic compound that is practically insoluble in aqueous solutions like water or ethanol. While highly soluble in organic solvents such as DMSO, researchers often encounter precipitation when diluting these concentrated stock solutions into aqueous buffers or cell culture media for experiments. This phenomenon, known as antisolvent precipitation or "solvent shock," occurs because the compound's solubility limit is rapidly exceeded as the solvent environment shifts from organic to aqueous. Careful selection of solvents and dilution techniques is therefore critical for successful experimentation.
Q2: What are the recommended solvents for preparing this compound salt stock solutions for in vitro use?
For in vitro experiments, preparing a concentrated stock solution in an appropriate organic solvent is the first step. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. However, solubility has also been characterized in other solvents.
Data Presentation: this compound Salt In Vitro Solubility
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 20 - 100 mg/mL | 36.8 - 183.8 mM | Use of fresh, anhydrous DMSO is critical as the solvent is hygroscopic and water contamination can reduce solubility. Sonication or gentle warming may be required to fully dissolve the compound. |
| DMF | 33 mg/mL | 60.7 mM | N,N-Dimethylformamide can be used as an alternative to DMSO. |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | 0.20 mM | Demonstrates the significant drop in solubility in a predominantly aqueous buffer. |
| Water | Insoluble | - | Do not attempt to dissolve directly in water. |
| Ethanol | Insoluble | - | Do not attempt to dissolve directly in ethanol. |
Q3: My TM5275 precipitated when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
Precipitation during the dilution of a DMSO stock into aqueous media is the most common solubility issue. This "solvent shock" can be mitigated through several strategies. The following workflow provides a systematic approach to troubleshooting this problem.
Key Troubleshooting Steps:
-
Reduce Final Concentration : The simplest solution is to work at the lowest effective concentration possible for your experiment.
-
Optimize Dilution Method : Avoid adding a large volume of aqueous buffer to a small volume of DMSO stock. Instead, add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring. This rapid dispersal prevents localized high concentrations. A serial or stepwise dilution can also be effective.
-
Use Fresh DMSO : Ensure your DMSO is anhydrous, as water contamination significantly reduces the solubility of hydrophobic compounds.
-
Sonication and Warming : After dilution, brief sonication or warming the solution to 37°C can help redissolve fine precipitates.
Q4: How do I prepare this compound salt for in vivo animal studies?
For in vivo administration, especially for injections, creating a stable, clear solution is essential. For oral gavage, a suspension is often used. Several formulations have been developed to achieve the required concentrations for animal dosing.
Data Presentation: Recommended In Vivo Formulations for this compound Salt
| Administration Route | Formulation | Achieved Concentration | Reference |
| Injectable (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | |
| Injectable (Clear Solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | |
| Injectable (Clear Solution) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | |
| Oral Gavage (Suspension) | 0.5% Carboxymethyl Cellulose (CMC) Solution | 10 and 50 mg/kg doses prepared |
Experimental Protocols
Protocol 1: Preparation of Injectable TM5275 Solution (PEG300/Tween-80 Method)
This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL. Adjust volumes as needed.
Methodology:
-
Weigh 2.5 mg of this compound salt powder and dissolve it in 100 µL of DMSO. Vortex and/or sonicate until the solution is clear.
-
To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Mix again until homogeneous.
-
Add 450 µL of saline in a stepwise manner while mixing.
-
The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be used. Use the prepared solution immediately for best results.
Protocol 2: Preparation of Oral TM5275 Suspension (CMC Method)
This protocol is for preparing a suspension for oral gavage.
Methodology:
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This may require stirring for an extended period to fully dissolve.
-
Calculate the required amount of this compound salt powder based on the desired dose (e.g., 50 mg/kg) and the total volume needed for the animal cohort.
-
Weigh the TM5275 powder and add a small amount of the 0.5% CMC solution to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring or vortexing to create a uniform suspension.
Mechanism and Storage
Q5: What is the mechanism of action for TM5275?
Q6: How should I properly store this compound salt?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder : Store the solid powder at +4°C for short-term storage or at -20°C for long-term storage (up to 3 years). Keep the vial tightly sealed and protected from moisture.
-
Stock Solutions : Aliquot stock solutions (e.g., in DMSO) into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature before opening to minimize water condensation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve TM5275 sodium for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of TM5275 sodium for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 100 mM.[3] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution. Ensure you are using a sufficient volume of fresh, high-quality DMSO.
Q3: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
A3: No, this compound is not soluble in water. It should first be dissolved in DMSO to create a concentrated stock solution, which can then be further diluted into your aqueous experimental medium.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. The solid compound should be stored at 4°C for the short term (days to weeks) or -20°C for the long term (months to years), kept dry and away from light.
Q5: What is the mechanism of action of TM5275?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of DMSO in the aqueous solution is too low to maintain solubility, or the concentration of TM5275 is too high. | Decrease the final concentration of TM5275 in your assay. Increase the final percentage of DMSO, ensuring it is compatible with your cell type and assay (typically ≤0.5%). Consider using a formulation with co-solvents like PEG300 and Tween-80 for better solubility in aqueous solutions. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Re-measure the concentration of your stock solution or prepare a fresh stock. |
| Cloudy or unclear working solution. | Incomplete dissolution or precipitation of the compound in the final working solution. | Ensure the DMSO stock solution is clear before diluting it into the final medium. If using co-solvents, add and mix them in the specified order to ensure clarity at each step. Use of sonication or a brief warming step might help. |
Quantitative Data Summary
Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 543.97 g/mol | |
| Solubility in DMSO | ≥ 62.5 mg/mL (114.90 mM) | |
| Recommended Stock Concentration | 10 mM to 100 mM in DMSO | |
| Storage of Solid | 4°C (short-term), -20°C (long-term) | |
| Storage of DMSO Stock | -20°C (1 month), -80°C (6 months) |
Formulations for Dilution in Aqueous Media
| Formulation | Components | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) |
Note: These formulations are primarily for in vivo use but demonstrate methods to improve solubility in aqueous environments. For in vitro assays, the primary goal is to minimize the final concentration of organic solvents.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of this compound (Molecular Weight = 543.97 g/mol ).
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, you would add 1 mL of DMSO to 5.44 mg of the compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution briefly in a water bath (not to exceed 40°C) until the solid is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your final medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Application: Add the prepared working solution to your cells or assay immediately. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Visualizations
References
Technical Support Center: TM5275 Sodium Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of TM5275 sodium stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your experimental reagents.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution upon thawing. | 1. The solution may have been stored at a temperature where the compound is less soluble. 2. The concentration of the stock solution may be too high for the storage temperature. 3. Repeated freeze-thaw cycles can lead to precipitation. | 1. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1][2] 2. Before use, visually confirm that the solution is clear. 3. Prepare smaller aliquots to avoid multiple freeze-thaw cycles.[3][4] |
| The this compound powder is difficult to dissolve in DMSO. | 1. The DMSO may have absorbed moisture, which can reduce the solubility of the compound. 2. The concentration being prepared is above the solubility limit. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. 2. Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution. 3. Check the manufacturer's datasheet for the maximum solubility in DMSO. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous medium. | 1. "Solvent shock" from the rapid change in solvent polarity. 2. The final concentration in the aqueous medium exceeds the compound's solubility. | 1. Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of the aqueous medium, mix well, and then add this to the final volume. 2. Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to minimize toxicity and solubility issues. 3. Consider using a co-solvent system if solubility remains an issue. |
| The vial of solid this compound appears empty. | The compound may be a fine, lyophilized powder that is difficult to see and may have coated the walls of the vial. | Centrifuge the vial briefly to collect all the powder at the bottom before adding the solvent. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is advised to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by absorbed moisture.
2. What are the recommended storage conditions and duration for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions in tightly sealed aliquots. The stability under different conditions is summarized in the table below.
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
3. How should solid this compound be stored?
Solid this compound should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable for days to weeks, while for long-term storage, -20°C is recommended for months to years. Some suppliers indicate that the solid is stable for at least four years at -20°C.
4. Can I store working solutions of this compound?
It is generally not recommended to store working solutions, especially those prepared in aqueous buffers, for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.
5. How can I ensure my this compound stock solution is sterile?
To prepare a sterile stock solution, you can filter it through a 0.22-µm filter. As DMSO is bactericidal, it is less likely to introduce bacterial contamination if proper sterile techniques are used.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 543.97 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.44 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquoting: Once the solution is clear and homogenous, dispense it into single-use, sterile aliquots.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
References
Preventing TM5275 sodium precipitation in media
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
Observation: Precipitate forms immediately upon adding TM5275 to the media.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit: The final concentration of TM5275 is above its solubility limit in the aqueous cell culture medium.[1] | - Decrease Final Concentration: Lower the final working concentration of TM5275. - Optimize Stock Solution: Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a smaller volume for dilution into the media.[2] - Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.[3] |
| "Solvent Shock": The rapid dilution of a concentrated DMSO stock in an aqueous environment can cause the compound to crash out of solution.[3] | - Stepwise Dilution: First, create an intermediate dilution of the TM5275 stock in a small volume of pre-warmed media (37°C). Then, add this intermediate dilution to the final volume of media.[4] - Slow Addition & Mixing: Add the TM5275 stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Temperature Shock: Adding a cold stock solution to warmer media can decrease the solubility of the compound. | - Pre-warm Solutions: Ensure both the cell culture medium and the TM5275 stock solution aliquot are pre-warmed to 37°C before mixing. |
Observation: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability: TM5275 may degrade or interact with media components over the course of the experiment. | - Test Stability: Perform a stability test of TM5275 in your specific cell culture medium over the intended duration of your experiment. - Fresh Preparation: Prepare fresh TM5275-containing media for each experiment, especially for long-term studies. |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of TM5275. | - Ensure Proper Buffering: Use a cell culture medium with a robust buffering system (e.g., HEPES) suitable for your incubator's CO2 concentration. |
| Interaction with Media Components: TM5275 may interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation. | - Test Different Media: If precipitation persists, test the solubility of TM5275 in different media formulations. - Reduce Serum Concentration: If using serum, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line. |
| Evaporation: Water loss from the culture vessel can increase the concentration of all components, including TM5275, potentially exceeding its solubility limit. | - Maintain Humidity: Ensure proper humidification in the incubator. - Seal Cultureware: Use appropriate sealing for plates or flasks to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TM5275 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of TM5275. It is recommended to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.
Q2: What are the solubility limits of TM5275?
A2: The solubility of TM5275 can vary depending on the solvent and conditions. The following table summarizes available solubility data:
| Solvent | Concentration | Notes |
| DMSO | ≥ 62.5 mg/mL (114.90 mM) | May require sonication. |
| DMSO | 100 mM | - |
| DMSO | 20 mg/mL | - |
| DMF | 33 mg/mL | - |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | Clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | Clear solution. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | Clear solution. |
Q3: How should I store TM5275 stock solutions?
A3: For long-term stability, TM5275 powder should be stored at +4°C or -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize potential cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a vehicle control to assess the effect of DMSO on your specific cells.
Q5: How can I determine the maximum soluble concentration of TM5275 in my specific cell culture medium?
A5: You can determine the maximum soluble concentration using a serial dilution method. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Preparation of a 100 mM TM5275 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of TM5275.
Materials:
-
TM5275 sodium salt powder (MW: 543.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the TM5275 powder to room temperature before opening the vial.
-
Weigh the desired amount of TM5275 powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 54.4 mg of TM5275.
-
Add the appropriate volume of anhydrous DMSO to the TM5275 powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm at 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of TM5275 in Cell Culture Medium
Objective: To determine the highest concentration of TM5275 that remains soluble in a specific cell culture medium.
Materials:
-
TM5275 stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the TM5275 stock solution in the pre-warmed medium. It is recommended to perform serial dilutions.
-
Include a vehicle control containing the same final concentration of DMSO as the highest TM5275 concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more detailed examination, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for Preparing TM5275 Working Solutions and Troubleshooting Precipitation.
Caption: Key Factors Affecting this compound Precipitation in Media.
References
Technical Support Center: TM5275 and CellTiter-Glo® Assay
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: How does the CellTiter-Glo® Luminescent Cell Viability Assay work?
The CellTiter-Glo® Assay is a widely used method to determine the number of viable cells in a culture. The assay operates on the principle of quantifying adenosine triphosphate (ATP), which is a key indicator of metabolically active, viable cells. The procedure uses a single "add-mix-measure" reagent that lyses cells to release ATP. This ATP then serves as a substrate for a thermostable luciferase enzyme provided in the reagent, which catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal. The intensity of this signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells.
Q3: Can the sodium salt of TM5275 interfere with the CellTiter-Glo® assay?
Yes, there is a potential for interference. The issue stems from two primary sources:
-
Sodium Ion Inhibition: TM5275 is supplied as a sodium salt. Firefly luciferase, the enzyme at the core of the CellTiter-Glo® assay, is known to be inhibited by various inorganic salts, including sodium chloride. High concentrations of monovalent cations and certain anions can alter the enzyme's structure and reduce its catalytic activity, leading to an artificially low luminescent signal.
-
Direct Compound Interference: A significant percentage of small molecules used in high-throughput screening have been shown to directly inhibit luciferase enzymes. This can occur regardless of the compound's intended biological target.
Therefore, when using TM5275, a decrease in luminescence may not solely reflect compound-induced cytotoxicity but could be a result of direct assay inhibition. While some studies have successfully used CellTiter-Glo® to assess TM5275's effect on cell growth, it is crucial to perform the correct controls to rule out such artifacts.
Q4: What are the signs of potential interference in my experiment?
Key indicators that TM5275 may be interfering with your CellTiter-Glo® assay include:
-
A dose-dependent decrease in luminescence that is significantly more potent than results from other viability assays (e.g., MTT, resazurin, or trypan blue exclusion).
-
High well-to-well variability that cannot be explained by cell plating or procedural errors.
-
A steep drop-off in signal at higher compound concentrations that seems biologically implausible.
Troubleshooting Guide
Issue: You observe a dose-dependent decrease in luminescence after treating cells with TM5275, but you suspect assay interference.
This is a common concern when screening small molecules, especially salts, with luciferase-based assays. The primary goal is to differentiate true cytotoxicity from direct enzyme inhibition.
-
Potential Cause #1: Luciferase Inhibition by Sodium Ions. The concentration of sodium ions increases with the concentration of TM5275, potentially inhibiting the luciferase enzyme and reducing light output.
-
Potential Cause #2: Direct Inhibition by the TM5275 Molecule. The TM5275 molecule itself may bind to and inhibit the luciferase enzyme.
-
Recommended Solution: Perform a Cell-Free Interference Assay. This is the definitive control experiment to isolate and quantify any direct effect of TM5275 on the assay chemistry. This involves testing the effect of TM5275 on the luminescent signal generated from a known concentration of ATP in the absence of cells. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Standard CellTiter-Glo® Assay (Cell-Based)
This protocol outlines the standard procedure for assessing cell viability.
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of TM5275 to the appropriate wells. Include vehicle control (e.g., DMSO) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibration: Before adding the assay reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate luminometer.
Protocol 2: Cell-Free Interference Assay
This crucial control experiment determines if TM5275 directly inhibits the luciferase reaction.
-
Plate Setup: In an opaque-walled multiwell plate, add your standard cell culture medium to a series of wells. Do not add any cells.
-
Compound Addition: Add serial dilutions of TM5275 to the wells, matching the final concentrations used in your cell-based experiment. Include vehicle-only control wells.
-
ATP Spike-in: Prepare a stock solution of ATP in culture medium. Add a constant, known concentration of ATP to all wells. A final concentration of 1 µM is often a good starting point.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume in each well.
-
Mixing and Incubation: Mix on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes.
-
Measurement: Record luminescence. A dose-dependent decrease in signal in this cell-free system indicates direct interference with the assay.
Data Presentation
The results from a cell-free interference assay can be summarized to quantify the extent of inhibition. A significant drop in luminescence in the absence of cells confirms that TM5275 interferes with the assay chemistry.
Table 1: Example Data from a Cell-Free Interference Assay
| TM5275 Concentration (µM) | Exogenous ATP (µM) | Luminescence (RLU) | % Inhibition of Luciferase |
| 0 (Vehicle Control) | 1.0 | 1,500,000 | 0% |
| 1.0 | 1.0 | 1,485,000 | 1% |
| 10.0 | 1.0 | 1,350,000 | 10% |
| 50.0 | 1.0 | 975,000 | 35% |
| 100.0 | 1.0 | 600,000 | 60% |
| % Inhibition calculated relative to the vehicle control. |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
Technical Support Center: Handling TM5275 Sodium and Hygroscopic DMSO
For researchers, scientists, and drug development professionals utilizing TM5275 sodium, ensuring accurate and consistent experimental results hinges on the proper handling of both the compound and its solvent, dimethyl sulfoxide (DMSO). A key challenge arises from the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the solubility of this compound, leading to precipitation and inaccurate stock solution concentrations. This guide provides troubleshooting advice and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the DMSO stock solution?
A1: Precipitation of this compound from a DMSO stock solution is most commonly due to the absorption of water by the DMSO. DMSO is highly hygroscopic, and the presence of even small amounts of water can significantly decrease the solubility of this compound.[1] Other contributing factors can include the stock solution concentration exceeding the solubility limit or improper storage conditions.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO whenever possible to minimize the initial water content.
Q3: How should I store my this compound powder and DMSO solvent?
A3: this compound powder should be stored at 4°C in a tightly sealed container, away from moisture.[2] Anhydrous DMSO should be stored at room temperature in its original, tightly sealed container to prevent moisture absorption. For best results, consider storing smaller aliquots of DMSO to avoid repeatedly opening the main stock bottle.
Q4: Can I use heat or sonication to redissolve precipitated this compound?
A4: Yes, gentle warming in a water bath (e.g., 37°C) and/or sonication can be used to aid in the dissolution of this compound and to redissolve any precipitate that may have formed. However, avoid excessive heat, as it may degrade the compound.
Q5: What is the maximum recommended concentration of this compound in DMSO?
A5: The reported solubility of this compound in DMSO is as high as 62.5 mg/mL to 100 mg/mL.[1] However, to ensure complete dissolution and minimize the risk of precipitation, it is advisable to work with concentrations at or below this limit and to always use anhydrous DMSO.
Troubleshooting Guide
Issue: Precipitate observed in this compound DMSO stock solution upon preparation or during storage.
This troubleshooting guide provides a step-by-step approach to address and resolve precipitation issues with your this compound DMSO stock solution.
Step 1: Visual Inspection and Initial Actions
-
Confirm Precipitation: Visually inspect the vial to confirm that the solid material is a precipitate and not a contaminant.
-
Vortexing/Sonication: Vigorously vortex the solution for 1-2 minutes. If the precipitate persists, sonicate the vial for 5-10 minutes.
-
Gentle Warming: If vortexing and sonication are insufficient, warm the solution in a water bath at a temperature not exceeding 37°C for 10-15 minutes. Intermittently vortex the solution during warming.
Step 2: Assess Solvent Quality
-
Check DMSO Source: Verify that you are using high-purity, anhydrous DMSO.
-
Evaluate DMSO Handling: If the bottle of DMSO has been open for an extended period or opened frequently, it has likely absorbed atmospheric moisture.
-
Use Fresh Solvent: It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO to prepare a new stock solution.
Step 3: Review Preparation Protocol
-
Verify Concentration: Double-check your calculations to ensure the concentration of your stock solution does not exceed the recommended solubility limit.
-
Ensure Complete Initial Dissolution: When preparing a new stock, ensure the this compound is completely dissolved before storage.
Data Presentation
| DMSO Water Content (% v/v) | Estimated Solubility of this compound (mg/mL) | Observations |
| < 0.1% (Anhydrous) | 60 - 100 | Clear solution, stable under proper storage. |
| 1% | 40 - 60 | Increased risk of precipitation, especially at lower temperatures. |
| 5% | 10 - 30 | Significant decrease in solubility, likely to form a precipitate. |
| 10% | < 10 | Poor solubility, precipitation is highly probable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened bottle
-
Sterile, amber glass vial or a vial protected from light
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Tightly cap the vial and vortex the solution vigorously for 2-3 minutes.
-
Visually inspect for any remaining solid particles.
-
If necessary, sonicate the vial for 10-15 minutes or gently warm it in a 37°C water bath with intermittent vortexing until the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles and repeated exposure to air.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Handling Hygroscopic DMSO
Objective: To minimize water absorption by DMSO to ensure optimal solubility of this compound.
Procedure:
-
Procurement: Purchase small-volume, high-purity anhydrous DMSO bottles to ensure a fresh supply.
-
Storage: Store DMSO in its original, tightly sealed container in a dry, well-ventilated area at room temperature.
-
Dispensing:
-
Minimize the time the main stock bottle is open to the atmosphere.
-
Quickly dispense the required amount of DMSO and immediately and tightly reseal the bottle.
-
For frequent use, consider aliquoting the main stock into smaller, sealed vials under an inert gas (e.g., argon or nitrogen) atmosphere.
-
-
Avoid Contamination: Use only clean, dry pipettes and containers when handling DMSO.
Visualizations
Caption: Logical workflow of how hygroscopic DMSO leads to this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
TM5275 sodium degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TM5275?
Q2: What are the common research applications of TM5275?
-
Thrombotic Diseases: By enhancing fibrinolysis, TM5275 has shown antithrombotic effects in preclinical models.
Q3: Is TM5275 involved in "sodium degradation pathways"?
Q4: What is the IC50 of TM5275?
Troubleshooting Guides
Issue: Poor Solubility of TM5275 in Aqueous Solutions
-
Possible Cause: TM5275 has limited solubility in water.
-
Solution:
-
Use of Organic Solvents: For in vitro experiments, prepare a stock solution in a suitable organic solvent such as DMSO. MedChemExpress suggests a stock solution of 100 mg/mL in DMSO.
-
Co-solvents for In Vivo Administration: For in vivo studies, a multi-component solvent system is often necessary. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Fresh Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
-
Issue: Inconsistent Results in Cell-Based Assays
-
Possible Cause:
-
Drug Concentration and Incubation Time: The anti-proliferative effects of TM5275 can be concentration- and time-dependent. For example, in ES-2 and JHOC-9 ovarian cancer cells, decreased cell viability was observed at 70-100 μM after 72 hours of treatment.
-
Solution:
-
Dose-Response and Time-Course Experiments: Perform dose-response and time-course studies to determine the optimal concentration and duration of TM5275 treatment for your specific cell line and experimental endpoint.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is equivalent to that in the TM5275-treated groups and does not affect cell viability or the experimental outcome.
Issue: Lack of Efficacy in In Vivo Models
-
Possible Cause:
-
Suboptimal Dosing or Administration Route: The dose and route of administration are critical for achieving therapeutic plasma concentrations.
-
Pharmacokinetics: The pharmacokinetic profile of TM5275 may vary between different animal species.
-
-
Solution:
-
Review Published Protocols: Refer to established in vivo studies for guidance on dosing regimens. For example, oral administration of 10 and 50 mg/kg has been shown to be effective in rat thrombosis models.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your animal model to determine the plasma concentration of TM5275 after administration. A plasma concentration of 17.5 ± 5.2 μM was reached in mice after a 10 mg/kg oral dose.
-
Formulation: Ensure the proper formulation of TM5275 for oral gavage, such as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.
-
Quantitative Data Summary
Table 1: In Vitro Activity of TM5275
| Parameter | Value | Cell Line/Assay | Reference |
| PAI-1 Inhibition (IC50) | 6.95 μM | Cell-free assay | |
| Anti-proliferative Effect | Decreased viability at 70-100 μM | ES-2, JHOC-9 ovarian cancer cells | |
| tPA-GFP Retention | Significant prolongation at 20 and 100 μM | Vascular Endothelial Cells (VECs) |
Table 2: In Vivo Efficacy of TM5275 in a Rat Thrombosis Model
| Treatment Group | Dose (mg/kg, oral) | Thrombus Weight (mg) | Reference |
| Vehicle Control | - | 72.5 ± 2.0 | |
| TM5275 | 10 | 60.9 ± 3.0 | |
| TM5275 | 50 | 56.8 ± 2.8 | |
| Ticlopidine (Reference) | 500 | Equivalent to 50 mg/kg TM5275 |
Experimental Protocols
-
Reagents and Materials:
-
Recombinant tPA or uPA
-
Chromogenic substrate for tPA or uPA
-
Assay buffer (e.g., Tris-HCl with Tween-20)
-
TM5275 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Prepare serial dilutions of TM5275 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the TM5275 dilutions or vehicle control.
-
Add a fixed concentration of tPA or uPA to each well and incubate for a specific time.
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage, which is proportional to the residual tPA or uPA activity.
-
Protocol 2: Preparation of TM5275 for Oral Administration in Rodents
This protocol is based on methodologies reported in the literature.
-
Materials:
-
TM5275 sodium powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of TM5275 based on the desired dose (e.g., 10 mg/kg or 50 mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of TM5275 powder.
-
Prepare the 0.5% CMC solution.
-
Gradually add the TM5275 powder to the CMC solution while continuously mixing. Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage.
-
Visualizations
Caption: Experimental workflow for an in vivo thrombosis model.
References
Technical Support Center: TM5275 Sodium Salt Dissolution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of TM5275 sodium salt, with a focus on utilizing sonication to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary mechanism of action?
Q2: In which solvents is this compound salt soluble?
A2: this compound salt is highly soluble in DMSO. It has limited solubility in aqueous solutions like PBS and is insoluble in water and ethanol. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and corn oil are often used.
Q3: Why is sonication recommended for dissolving this compound salt?
A3: Sonication is recommended to aid and accelerate the dissolution of this compound salt, particularly when preparing concentrated stock solutions in DMSO. The high-frequency sound waves generated during sonication create acoustic cavitation, which provides the mechanical energy needed to break down particle agglomerates and enhance the interaction between the solute and the solvent, leading to faster and more complete dissolution.
Q4: Can sonication damage the this compound salt molecule?
A4: While prolonged or high-intensity sonication can potentially degrade some compounds, using a standard laboratory bath sonicator with controlled temperature for short periods is a generally accepted and safe method for dissolving compounds like TM5275. It is always advisable to use the minimum sonication time necessary to achieve a clear solution.
Q5: What is the recommended storage condition for this compound salt solutions?
A5: Stock solutions of this compound salt in DMSO should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months). It is important to use fresh, anhydrous DMSO for preparing stock solutions as its hygroscopic nature can impact the solubility of the compound.
Experimental Protocols & Data
Solubility Data of this compound Salt
The following table summarizes the reported solubility of this compound salt in various solvents. Sonication is often required to achieve these concentrations, especially for the higher concentrations in DMSO.
| Solvent System | Reported Solubility | Molar Concentration (approx.) |
| DMSO | Soluble to 100 mM | 100 mM |
| DMSO | 100 mg/mL | 183.83 mM |
| DMSO | 20 mg/mL | 36.77 mM |
| DMF | 33 mg/mL | 60.66 mM |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | 0.20 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.60 mM |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Note: The molecular weight of this compound salt is approximately 543.97 g/mol .
Protocol for Sonication-Assisted Dissolution of this compound Salt in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound salt in DMSO.
Materials:
-
This compound salt powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: In a sterile environment, weigh the desired amount of this compound salt. For 1 mL of a 100 mM solution, you will need 54.4 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound salt powder.
-
Initial Mixing: Briefly vortex the mixture for 30 seconds to disperse any large clumps of powder.
-
Sonication:
-
Place the vial in a bath sonicator.
-
Sonicate the mixture in short bursts of 5-10 minutes.
-
After each burst, visually inspect the solution. If undissolved particles remain, gently vortex the vial and sonicate for another 5-10 minutes.
-
Monitor the temperature of the sonicator bath to prevent excessive heating of the sample.
-
-
Completion: The dissolution is complete when the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound salt does not fully dissolve in DMSO, even after sonication. | 1. The concentration is too high for the solvent volume.2. The DMSO is not anhydrous (has absorbed moisture).3. Insufficient sonication time or power. | 1. Double-check your calculations and add a small amount of additional DMSO.2. Use a fresh, sealed bottle of anhydrous DMSO.3. Continue sonication in 5-10 minute intervals. If using a probe sonicator, use a low power setting. |
| The solution is cloudy or has a precipitate after cooling to room temperature. | The compound may have precipitated out of the solution as it cooled. This can happen if the solution was heated during sonication. | Gently warm the solution to 37°C and sonicate again until it becomes clear. For future preparations, consider using a temperature-controlled sonicator. |
| The compound appears to have degraded (e.g., color change). | 1. Prolonged exposure to high-intensity sonication.2. Chemical instability in the chosen solvent over time. | 1. Reduce sonication time and intensity. Use a bath sonicator instead of a probe sonicator.2. Prepare fresh solutions before each experiment and store them properly at low temperatures. |
| Inconsistent results between different batches of prepared stock solution. | 1. Variability in weighing the compound or measuring the solvent.2. Incomplete dissolution in some batches. | 1. Ensure all equipment is properly calibrated.2. Always ensure the solution is completely clear before considering the dissolution complete. |
Visual Guides
Experimental Workflow: Sonication-Assisted Dissolution
References
TM5275 Sodium: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, storage, and re-testing of TM5275 sodium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of solid this compound?
A1: The recommended shelf life for solid this compound is greater than two years if stored properly.[1] Some suppliers indicate a shelf life of three to four years or more when stored at -20°C as a powder.[2][3]
Q2: How should solid this compound be stored?
A2: For long-term storage of solid this compound, a temperature of -20°C in a dry, dark environment is recommended.[1][2] For short-term storage, such as days to weeks, 0-4°C is acceptable. It is crucial to keep the compound sealed and away from moisture.
Q3: What is the stability of this compound in a stock solution?
A3: The stability of this compound in a stock solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solutions to prevent repeated freeze-thaw cycles. For in vivo experiments, it is best to use freshly prepared working solutions on the same day.
Q4: Are there established re-testing guidelines for this compound?
A4: While specific re-testing guidelines for this compound from regulatory bodies are not publicly available, general principles for stability testing of active pharmaceutical ingredients can be applied. A re-testing program should be implemented to ensure the compound's quality over time, especially for long-term studies. This typically involves periodic assessment of purity, appearance, and solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty dissolving this compound in DMSO | Hygroscopic DMSO | Use freshly opened, anhydrous DMSO, as moisture can significantly impact solubility. Ultrasonic assistance may also aid in dissolution. |
| Precipitation observed in stock solution after storage | Improper storage, freeze-thaw cycles | Ensure storage at the recommended temperature (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots. If precipitation occurs, gentle warming and sonication may help to redissolve the compound. |
| Variability in experimental results over time | Compound degradation | If the compound has been stored for an extended period, consider re-testing its purity and integrity. Refer to the recommended re-testing protocol below. |
| Unexpected biological inactivity | Compound degradation or improper handling | Verify the storage conditions and handling procedures. If the material is old or has been stored improperly, its activity may be compromised. Re-testing is recommended. |
Data Summary
Storage Conditions and Shelf Life
| Form | Storage Temperature | Recommended Shelf Life | Reference |
| Solid Powder (Long-term) | -20°C | >2 years | |
| Solid Powder (Long-term) | -20°C | 3 years | |
| Solid Powder (Long-term) | -20°C | ≥ 4 years | |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks | |
| Stock Solution in DMSO | -80°C | 6 months | |
| Stock Solution in DMSO | -20°C | 1 month |
Experimental Protocols
Recommended Re-testing Protocol for this compound
This protocol outlines a general procedure for the re-evaluation of this compound that has been in long-term storage.
1. Visual Inspection:
- Objective: To assess any changes in the physical appearance of the solid compound.
- Method: Visually inspect the solid this compound for any changes in color (originally a white to off-white solid) or the presence of clumping. Record any observations.
2. Solubility Test:
- Objective: To confirm that the solubility of the compound has not changed.
- Method: Prepare a stock solution in fresh, anhydrous DMSO at a known concentration (e.g., 10 mg/mL). Observe if the compound dissolves completely, with the aid of sonication if necessary. Note any difficulties in dissolution or the presence of particulates.
3. Purity Analysis via High-Performance Liquid Chromatography (HPLC):
- Objective: To determine the purity of the compound and identify any potential degradation products.
- Method:
- Prepare a sample of this compound at a suitable concentration in an appropriate mobile phase.
- Use a reverse-phase HPLC method with a C18 column.
- Employ a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Use a UV detector to monitor the elution profile at a wavelength determined by a UV scan of a fresh sample.
- Compare the chromatogram of the stored sample to that of a reference standard or a freshly acquired batch. Calculate the purity based on the peak area percentage. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
4. Identity Confirmation via Mass Spectrometry (MS):
- Objective: To confirm the molecular identity of the compound.
- Method:
- Infuse a diluted solution of the this compound into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound (543.97 g/mol ).
Visualizations
Logical Workflow for Re-testing this compound
Caption: A logical workflow for the re-testing of this compound.
Potential Degradation Pathway Considerations for this compound
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to TM5275 Sodium and Other PAI-1 Inhibitors for Researchers
Performance Comparison of PAI-1 Inhibitors
Biochemical and Cellular Activity
| Inhibitor | Target | IC50 (μM) | Cell Line(s) | Effect(s) | Reference(s) |
| TM5275 sodium | PAI-1 | 6.95 | HT1080, HCT116, various cancer cell lines | Decreased cell viability, induced intrinsic apoptosis. | [2] |
| Tiplaxtinin (PAI-039) | PAI-1 | ~29 (cell viability) | HT1080, HCT116 | Decreased cell viability. | [2] |
| TM5441 | PAI-1 | 9.7 - 60.3 | HT1080, HCT116, various cancer cell lines | Decreased cell viability, induced intrinsic apoptosis. | [2] |
| PAI-749 | PAI-1 | 8.37 (tPA-dependent hydrolysis) | - | - | [2] |
In Vivo Efficacy
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference(s) |
| This compound | Rat thrombosis model | 10 and 50 mg/kg | Oral | Significantly lower blood clot weights compared to vehicle. Antithrombotic effectiveness equivalent to ticlopidine (500 mg/kg). | |
| This compound | Non-human primate thrombosis model | - | - | Demonstrated antithrombotic effect. | |
| This compound | Murine lung fibrosis model | - | - | Exhibited anti-fibrotic activity. | |
| Tiplaxtinin (PAI-039) | Rat carotid thrombosis model | 1 mg/kg | Oral | Increased time to occlusion and prevented carotid blood flow reduction. | |
| TM5441 | Mouse xenograft (HT1080, HCT116) | 20 mg/kg daily | Oral | Increased tumor cell apoptosis and disrupted tumor vasculature. |
Experimental Protocols
PAI-1 Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Tissue plasminogen activator (tPA)
-
Chromogenic substrate for plasmin
-
Test compound (e.g., TM5275) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
A chromogenic substrate for plasmin is added. The residual active tPA will convert plasminogen (if added) to plasmin, which in turn cleaves the chromogenic substrate, resulting in a color change.
-
The absorbance is measured using a microplate reader at an appropriate wavelength.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Thrombosis Model (Rat)
-
Animals:
-
Male Sprague-Dawley rats (or other suitable strain).
-
-
Procedure:
-
The test compound (e.g., TM5275) or vehicle is administered to the rats via the desired route (e.g., oral gavage).
-
After a specified period to allow for drug absorption, the animals are anesthetized.
-
A segment of the carotid artery or femoral vein is isolated.
-
Thrombosis is induced by applying a filter paper saturated with a ferric chloride solution to the adventitial surface of the vessel for a defined period.
-
Blood flow through the vessel is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded.
-
At the end of the experiment, the thrombotic segment of the vessel is excised, and the thrombus is collected and weighed.
-
The efficacy of the test compound is determined by comparing the time to occlusion and thrombus weight in the treated group to the vehicle control group.
-
Signaling Pathways
PAI-1 and the TGF-β Signaling Pathway
PAI-1 and the JAK/STAT Signaling Pathway
Conclusion
References
A Comparative Analysis of PAI-1 Inhibitors: TM5275 Sodium and Tiplaxtinin (PAI-039)
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and In Vitro Potency
| Compound | Target | IC50 (μM) |
| TM5275 sodium | PAI-1 | 6.95 |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 |
Preclinical Efficacy: A Comparative Overview
Both compounds have demonstrated efficacy in a variety of preclinical animal models, showcasing their potential in treating thrombosis, fibrosis, and cancer.
Antithrombotic Activity
In rodent models of thrombosis, both TM5275 and tiplaxtinin have shown significant antithrombotic effects.
-
TM5275: In a rat thrombosis model, oral administration of TM5275 at 10 and 50 mg/kg significantly reduced blood clot weight. The 50 mg/kg dose showed antithrombotic effectiveness equivalent to 500 mg/kg of ticlopidine. In a primate model, TM5275 also demonstrated antithrombotic benefits without a bleeding effect.
-
Tiplaxtinin: In a rat carotid thrombosis model, a 1 mg/kg oral dose of tiplaxtinin increased the time to occlusion and prevented the reduction in carotid blood flow. In a canine model of coronary artery thrombosis, tiplaxtinin treatment was associated with spontaneous reperfusion of the occluded vessel. It has been shown to be effective in both prevention and treatment paradigms of thrombosis in rats.
| Compound | Animal Model | Dose | Key Findings |
| This compound | Rat Thrombosis | 10, 50 mg/kg (p.o.) | Significantly reduced blood clot weight. |
| Tiplaxtinin (PAI-039) | Rat Carotid Thrombosis | 1 mg/kg (p.o.) | Increased time to occlusion and prevented blood flow reduction. |
| Tiplaxtinin (PAI-039) | Canine Coronary Artery Thrombosis | - | Associated with spontaneous reperfusion. |
| Tiplaxtinin (PAI-039) | Rat Arterial & Venous Thrombosis | 3, 10, 30 mg/kg (p.o.) | Significant reduction in thrombus weight in both prevention and treatment models. |
Anti-fibrotic Activity
-
TM5275: In a murine model of transforming growth factor β-induced lung fibrosis, TM5275 showed anti-fibrotic activity. It has also been shown to attenuate hepatic fibrosis in rat models of metabolic syndrome by suppressing activated hepatic stellate cells. In a mouse model of intestinal fibrosis, oral administration of TM5275 reduced collagen accumulation.
Anti-cancer Activity
-
Tiplaxtinin: In a human cancer xenograft model, oral administration of tiplaxtinin reduced tumor growth, which was associated with a reduction in tumor angiogenesis and an increase in apoptosis. It has also been shown to inhibit the proliferation of human bladder cancer cell lines.
Pharmacokinetics
A favorable pharmacokinetic profile is crucial for the clinical translation of any drug candidate.
-
TM5275: Exhibits a favorable pharmacokinetic profile in mice and rats. After a 10 mg/kg oral dose in rats, the plasma concentration of TM5275 reached 17.5 ± 5.2 μM. In another study, a 20 mg/kg daily oral dose of a related inhibitor, TM5441, resulted in an average peak plasma concentration of 11.4 μM one hour after administration in mice.
-
Tiplaxtinin: Is orally efficacious. While specific plasma concentration values from the provided search results are not detailed, its in vivo efficacy at low mg/kg doses suggests good oral bioavailability. However, it is important to note that tiplaxtinin was unsuccessful in human clinical trials due to an unfavorable risk-to-benefit ratio and the need for tight dose control to avoid bleeding disorders.
Signaling Pathway and Experimental Workflow
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic Method)
-
Procedure: a. The test compound (e.g., TM5275 or tiplaxtinin) at various concentrations is pre-incubated with recombinant human PAI-1 in assay buffer for a defined period (e.g., 15 minutes at 25°C). b. Recombinant human t-PA is then added to the mixture, and the incubation continues for another set period (e.g., 30 minutes). c. The chromogenic substrate for t-PA is added. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.
Rat Model of Ferric Chloride-Induced Carotid Artery Thrombosis
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Procedure: a. Animals are anesthetized. b. The carotid artery is exposed. c. A filter paper saturated with ferric chloride (FeCl3) solution is applied to the artery for a specific duration to induce endothelial injury and thrombus formation. d. Blood flow is monitored using a Doppler flow probe. e. The test compound is administered orally at a predetermined time before the injury.
-
Endpoints: Time to vessel occlusion, thrombus weight, and arterial patency are measured and compared between the treated and vehicle control groups.
Conclusion
References
TM5275 Sodium Demonstrates Superior In Vivo Efficacy Over TM5007 in Preclinical Models
For Immediate Release
Quantitative Comparison of PAI-1 Inhibition and Antithrombotic Efficacy
Experimental data demonstrates that TM5275 sodium offers a considerable advantage in in vivo settings compared to TM5007.
| Parameter | This compound | TM5007 | Reference(s) |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) | [1] |
| In Vitro Potency (IC50) | 6.95 μM | 5.60 μM | |
| In Vivo Efficacy (Rat Arteriovenous Shunt Model) | Significant reduction in blood clot weight at 10 and 50 mg/kg | Up to 300 mg/kg required for efficacy comparable to 50 mg/kg of TM5275 |
Mechanism of Action: A Tale of Two Binding Modes
dot
The PAI-1 Signaling Pathway and Therapeutic Intervention
Caption: Workflow for in vitro and in vivo evaluation of TM5275 and TM5007.
References
- 1. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of TM5275 Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic effects of TM5275 sodium against two leading approved drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. The information is supported by preclinical experimental data to aid in the evaluation of TM5275 as a potential therapeutic agent.
Executive Summary
Mechanism of Action: A Tale of Three Pathways
The anti-fibrotic activity of these three compounds stems from their distinct molecular targets and mechanisms of action.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[4] A primary mode of its anti-fibrotic action is the downregulation of the production and activity of TGF-β. It has been shown to inhibit TGF-β-induced collagen synthesis and fibroblast proliferation. Pirfenidone also modulates other pro-fibrotic and inflammatory cytokines.
Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR). These growth factors are key drivers of fibroblast proliferation, migration, and differentiation into myofibroblasts, which are the primary cells responsible for excessive ECM deposition. By blocking these signaling pathways, nintedanib effectively attenuates the fibrotic process.
Preclinical Efficacy: A Comparative Data Overview
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the anti-fibrotic effects of TM5275, Pirfenidone, and Nintedanib in various animal models of fibrosis.
Table 1: Effects on Lung Fibrosis
| Compound | Animal Model | Key Fibrosis Marker | Dosage | Treatment Duration | % Reduction vs. Control | Reference |
| TM5275 | TGF-β1-induced lung fibrosis (mice) | Hydroxyproline | 40 mg/kg/day (oral) | 10 days | Significant reduction | |
| TM5275 | TGF-β1-induced lung fibrosis (mice) | Collagen (Western blot) | 40 mg/kg/day (oral) | 10 days | Significant reduction | |
| Pirfenidone | Bleomycin-induced lung fibrosis (rats) | Hydroxyproline | 30, 100 mg/kg/day (oral) | Not specified | 30-60% | |
| Pirfenidone | Radiation-induced lung fibrosis (mice) | Collagen I & IV (IHC) | Not specified | Not specified | Significant reduction | |
| Nintedanib | Bleomycin-induced lung fibrosis (mice) | Not specified | Not specified | 11 days (therapeutic) | No impact on established fibrosis in aged mice | |
| Nintedanib | TGF-β1-induced fibrosis in human lung tissue | Collagen I & III (IHC) | Not specified | 7 days | Significant attenuation |
Table 2: Effects on Liver and Intestinal Fibrosis
| Compound | Animal Model | Key Fibrosis Marker | Dosage | Treatment Duration | % Reduction vs. Control | Reference |
| TM5275 | Choline-deficient, L-amino acid-defined diet-induced liver fibrosis (rats) | α-SMA-positive area | Not specified | 12 weeks | Marked decrease | |
| TM5275 | Porcine serum-induced liver fibrosis in diabetic rats | Hepatic total collagen | Not specified | 6 weeks | Suppressed | |
| TM5275 | TNBS-induced intestinal fibrosis (mice) | Tissue collagen content | 50 mg/kg (oral) | 2 weeks | Significantly reduced | |
| Pirfenidone | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Nintedanib | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Direct comparative studies between TM5275, Pirfenidone, and Nintedanib in the same fibrosis models are limited. The data presented are from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.
TM5275 in TGF-β1-Induced Lung Fibrosis
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Intranasal administration of an adenovirus expressing constitutively active TGF-β1.
-
Treatment: Oral administration of TM5275 (40 mg/kg) or vehicle, starting 4 days after TGF-β1 administration and continuing for 10 days.
-
Assessment of Fibrosis: Lung tissues were harvested for analysis. Hydroxyproline content was measured as an indicator of total collagen. Western blotting was performed to quantify the expression of collagen and α-smooth muscle actin (α-SMA). Histological analysis with Masson's trichrome staining was used to visualize collagen deposition.
TM5275 in TNBS-Induced Intestinal Fibrosis
-
Animal Model: Female BALB/c mice.
-
Induction of Fibrosis: Repeated intrarectal injections of 2,4,6-trinitrobenzene sulfonic acid (TNBS) to induce chronic colitis and fibrosis.
-
Treatment: Oral administration of TM5275 (15 or 50 mg/kg) as a carboxymethyl cellulose suspension daily for 2 weeks, starting after the sixth TNBS injection.
-
Assessment of Fibrosis: Colonic tissues were collected for histological evaluation using Hematoxylin and Eosin (H&E) and Masson's trichrome staining. Total collagen deposition was quantified using the Sircol collagen assay.
Pirfenidone in Bleomycin-Induced Lung Fibrosis
-
Animal Model: Hamsters or rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: Pirfenidone was administered orally, either prophylactically (starting before or at the time of bleomycin administration) or therapeutically (starting at a later time point when fibrosis is established).
-
Assessment of Fibrosis: Lung tissue was analyzed for hydroxyproline content to quantify collagen deposition. Histological examination was performed to assess the extent of fibrosis.
Nintedanib in a Human Lung Fibrosis Model
-
Model: Ex vivo culture of human lung parenchyma.
-
Induction of Fibrosis: Treatment with TGF-β1 for 7 days.
-
Treatment: Co-incubation with Nintedanib.
-
Assessment of Fibrosis: Immunohistochemical staining was used to quantify the expression of fibroblast-specific protein (FSP), collagen type I, and collagen type III.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Conclusion
For researchers, the comparative data and outlined experimental protocols can serve as a valuable resource for designing further studies to directly compare the efficacy and safety of TM5275 against the current standards of care. Head-to-head preclinical studies in validated fibrosis models are warranted to provide a more definitive comparison of these compounds. Such studies will be crucial in determining the potential clinical utility of TM5275 and its positioning in the therapeutic landscape for fibrotic diseases.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice [irjournal.org]
- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of TM5275: A Comparative Guide to PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of PAI-1 Inhibitors
| Compound | In Vitro IC50 | Animal Model | Dose and Administration | Key In Vivo Efficacy | Reference |
| TM5275 | 6.95 µM | Rat model of thrombosis | 0.3, 1.0, 3.0 mg/kg, oral | Dose-dependently prevented carotid artery occlusion. | [4] |
| Rat model of hepatic fibrosis | Not specified | Markedly ameliorated the development of hepatic fibrosis. | |||
| Mouse xenograft (ovarian cancer) | Not specified | Induced apoptosis in vitro. | |||
| TM5441 | Not specified | Mouse model of COPD | Not specified | Suppressed cigarette smoke extract-induced airspace enlargement and alveolar destruction. | |
| Mouse model of hepatic fibrosis | Not specified | Reduced ECM accumulation and mRNA levels of fibrogenic genes. | |||
| Mouse xenograft (fibrosarcoma, colorectal carcinoma) | 20 mg/kg daily, oral | Increased tumor cell apoptosis and disrupted tumor vasculature. | |||
| Tiplaxtinin (PAI-039) | Not specified | Rat model of thrombosis | 3, 10, 30 mg/kg, oral | Significantly reduced thrombus weight in both prevention and treatment paradigms. Neutralized injury-induced increase in circulating PAI-1 activity. | |
| Mouse model of atherosclerosis | Not specified | Inhibited obesity and atherosclerosis formation. Decreased macrophage accumulation and cell senescence in atherosclerotic plaques. |
Experimental Protocols
In Vivo Target Engagement: Measurement of Plasma PAI-1 Activity
Protocol Outline:
-
Blood Collection: At specified time points after dosing, collect blood samples from the animals. Blood should be collected in tubes containing an anticoagulant that does not interfere with the assay, such as 3.2% buffered sodium citrate.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 1000 x g for 15-20 minutes) to separate the plasma. The plasma should be carefully collected, aliquoted, and can be stored at -80°C until analysis.
-
In Vivo Efficacy Model: Ferric Chloride-Induced Thrombosis Model
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the carotid artery.
-
Drug Administration: Administer the test compound (e.g., TM5275 or tiplaxtinin) or vehicle orally at a specified time before inducing thrombosis.
-
Thrombus Induction: Apply a filter paper saturated with a ferric chloride solution (e.g., 35%) to the exposed carotid artery for a set duration (e.g., 10 minutes) to induce vascular injury and thrombus formation.
-
Blood Flow Monitoring: Monitor the blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.
-
Data Analysis: Compare the time to occlusion and the incidence of occlusion between the treated and vehicle control groups to assess the antithrombotic efficacy of the compound.
In Vivo Efficacy Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
Protocol Outline:
-
Fibrosis Induction: Administer CCl4 (e.g., intraperitoneally) to the animals (e.g., mice or rats) twice a week for several weeks to induce liver fibrosis.
-
Sample Collection: At the end of the study period, euthanize the animals and collect liver tissue and blood samples.
-
Histological Analysis: Fix the liver tissue in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius Red to visualize and quantify the extent of collagen deposition (fibrosis).
-
Biochemical Analysis: Measure markers of liver injury (e.g., ALT, AST) in the serum. Analyze the expression of pro-fibrotic genes (e.g., collagen I, α-SMA, TGF-β) in the liver tissue using techniques like qRT-PCR or Western blotting.
-
Data Analysis: Compare the degree of fibrosis and the levels of fibrotic markers between the treated and vehicle control groups.
Visualizations
References
- 1. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]
- 4. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TM5275 Sodium's Cross-Reactivity Across Species
Mechanism of Action: PAI-1 Inhibition
Quantitative Comparison of PAI-1 Inhibition
| Compound | Human PAI-1 IC50 (µM) | Monkey (Cynomolgus) PAI-1 IC50 | Dog PAI-1 IC50 | Rat PAI-1 IC50 | Mouse PAI-1 IC50 |
| TM5275 sodium | 6.95[1][2][3] | Efficacy demonstrated, no IC50 reported | Data not available | Efficacy demonstrated, no IC50 reported | Efficacy demonstrated, no IC50 reported |
| Tiplaxtinin (PAI-039) | 2.7 | Data not available | Efficacy demonstrated, no IC50 reported | Efficacy demonstrated, no IC50 reported | Efficacy demonstrated, no IC50 reported |
| TM5441 | 3.58 - 60.3* | Data not available | Data not available | Efficacy demonstrated, no IC50 reported | Efficacy demonstrated, no IC50 reported |
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Principle: This assay is typically a two-stage process. In the first stage, a known concentration of active PAI-1 is incubated with varying concentrations of the inhibitor. In the second stage, a fixed amount of tPA is added. Any PAI-1 not inhibited by the test compound will form an inactive complex with tPA. The remaining active tPA then cleaves a chromogenic substrate, leading to a color change that is measured spectrophotometrically. The amount of color produced is inversely proportional to the PAI-1 activity, and therefore directly proportional to the inhibitory effect of the compound.
Typical Protocol:
-
A chromogenic substrate for tPA (e.g., a peptide-p-nitroanilide substrate) is added.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the PAI-1 Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Conclusion
References
A Comparative Analysis of PAI-1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of PAI-1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of Tiplaxtinin, TM5275, and TM5441 in various cancer models.
Table 1: In Vitro Efficacy - IC50 Values for Cell Viability
| Cell Line | Cancer Type | Tiplaxtinin (PAI-039) IC50 (µM) | TM5275 IC50 (µM) | TM5441 IC50 (µM) |
| HT1080 | Fibrosarcoma | ~29 | 40.5 | 9.7 |
| HCT116 | Colorectal Carcinoma | ~32 | 60.3 | 21.8 |
| T24 | Bladder Cancer | Data not directly comparable | >50 | >50 |
| HeLa | Cervical Cancer | Data not directly comparable | >50 | >50 |
| MDA-MB-231 | Breast Cancer | Not Reported | 26.5 | 18.9 |
| Daoy | Medulloblastoma | Not Reported | 20.3 | 11.2 |
| Jurkat | T-cell Leukemia | Not Reported | 15.4 | 12.5 |
Data for Tiplaxtinin is based on historical data cited in Placencio et al., 2015. Data for TM5275 and TM5441 is from Placencio et al., 2015.
Table 2: In Vitro Efficacy - Induction of Apoptosis
| Inhibitor | Cell Line | Concentration (µM) | Observation |
| Tiplaxtinin | T24, HeLa | 30, 50 | Dose-dependent increase in apoptosis and anoikis.[4] |
| TM5275 | HT1080, HCT116 | 50 | 3- to 5-fold increase in caspase 3/7 activity.[5] |
| TM5441 | HT1080, HCT116 | 50 | 32- to 37-fold increase in caspase 3/7 activity. |
Table 3: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Cancer Model | Dose & Administration | Key Findings |
| Tiplaxtinin | T24 Bladder Cancer Xenograft | 5 and 20 mg/kg, oral gavage | Significant reduction in tumor volume compared to control. |
| Tiplaxtinin | HeLa Cervical Cancer Xenograft | 5 and 20 mg/kg, oral gavage | Markedly reduced tumor growth compared to control. |
| TM5441 | HT1080 Fibrosarcoma Xenograft | 20 mg/kg daily, oral | Trend of decreased tumor growth (not statistically significant). |
| TM5441 | HCT116 Colorectal Carcinoma Xenograft | 20 mg/kg daily, oral | No significant effect on tumor growth. |
Experimental Protocols
Cell Viability Assay (Based on Placencio et al., 2015)
-
Cell Seeding: Cancer cell lines (HT1080, HCT116, etc.) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Inhibitor Treatment: After 24 hours, cells were treated with increasing concentrations of TM5275 or TM5441.
-
Incubation: Cells were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Treatment: HT1080 and HCT116 cells were treated with TM5275 or TM5441 at various concentrations for the indicated times.
-
Assay: Caspase 3/7 activity was measured using the Caspase-Glo 3/7 Assay (Promega).
-
Data Acquisition: Luminescence, which is proportional to caspase activity, was measured using a luminometer.
Human Tumor Xenograft Models
-
Tiplaxtinin (Gomes-Giacoia et al., 2013):
-
Animal Model: Athymic nude mice (nu/nu).
-
Tumor Implantation: 1x10^6 T24 or HeLa cells were injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into control and treatment groups. Tiplaxtinin was administered daily via oral gavage at doses of 5 mg/kg and 20 mg/kg. The control group received the vehicle (e.g., corn oil).
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was concluded after a predetermined period (e.g., 5 weeks), and tumors were excised for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).
-
-
TM5441 (Placencio et al., 2015):
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: HT1080 or HCT116 cells were xenotransplanted.
-
Treatment: Oral administration of TM5441 at 20 mg/kg daily.
-
Analysis: At the end of the study, tumors were analyzed for apoptosis (TUNEL staining) and vascularization (CD31 staining).
-
Visualizations
PAI-1 Signaling Pathway in Cancer
Experimental Workflow for Evaluating PAI-1 Inhibitors
References
- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor-1 in tumor growth, angiogenesis and vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
Head-to-Head Comparative Guide to TM5275 and Other PAI-1 Antagonists
Overview of PAI-1 Inhibition
Quantitative Comparison of PAI-1 Antagonists
| Compound | PAI-1 Inhibition IC50 (tPA-dependent hydrolysis) | Cell Viability IC50 (HT1080 cells) | Cell Viability IC50 (HCT116 cells) | Reference(s) |
| TM5275 | 6.95 μM | 9.7 - 60.3 μM (range) | 9.7 - 60.3 μM (range) | [1][2] |
| TM5441 | Not explicitly stated, but derived from TM5275 | 9.7 - 60.3 μM (range) | 9.7 - 60.3 μM (range) | [3][4] |
| PAI-039 (Tiplaxtinin) | Similar to TM5275 and TM5441 | 29 μM | 32 μM | [1] |
| PAI-749 | 8.37 μM | Not Available | Not Available |
Table 2: In Vitro Effects on Apoptosis and Cell Proliferation
| Compound | Apoptosis Induction (Caspase 3/7 Activity) | Cell Proliferation (BrdU Incorporation) | Cell Line(s) | Reference(s) |
| TM5275 | 3-fold (HT1080) and 5-fold (HCT116) increase at 100 μM | Significant decrease | HT1080, HCT116 | |
| TM5441 | 37-fold (HT1080) and 32-fold (HCT116) increase at 100 μM | Significant decrease | HT1080, HCT116 |
Table 3: In Vivo Antithrombotic Efficacy
| Compound | Model | Dosage | Key Findings | Reference(s) |
| TM5275 | Rat thrombosis model | 10 and 50 mg/kg | Significantly lower blood clot weights compared to vehicle. 50 mg/kg equivalent to 500 mg/kg ticlopidine. | |
| PAI-039 (Tiplaxtinin) | Rat thrombosis model | 1-30 mg/kg (oral) | Dose-dependent prevention of carotid artery occlusion and reduction in vena cava thrombus weight. |
Experimental Protocols
PAI-1 Activity Assay (tPA-dependent hydrolysis)
-
Substrate Addition: A chromogenic substrate specific for tPA (e.g., SPECTROZYME tPA) is added.
-
Measurement: The residual tPA activity is determined by measuring the cleavage of the chromogenic substrate, which results in a color change. The absorbance is read using a spectrophotometer at the appropriate wavelength.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent (e.g., CellTiter-Glo®), is added to each well.
-
Incubation and Measurement: The plate is incubated to allow for the conversion of the reagent by viable cells into a colored formazan product (MTT) or the generation of a luminescent signal. The absorbance or luminescence is then measured using a plate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Caspase 3/7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Lysis and Reagent Addition: A reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) is added to the cells. This reagent lyses the cells and allows the substrate to be cleaved by active caspases 3 and 7.
-
Signal Generation: Cleavage of the substrate releases a substrate for luciferase, leading to the generation of a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer. The fold change in caspase activity is calculated relative to the vehicle-treated control cells.
In Vivo Rat Thrombosis Model
-
Animal Preparation: Anesthetized rats are used. A major blood vessel, such as the carotid artery or vena cava, is exposed.
-
Thrombosis Induction: Vascular injury is induced to promote thrombus formation. A common method is the application of a ferric chloride (FeCl3) solution to the external surface of the vessel.
-
Monitoring and Measurement: Blood flow is monitored using an ultrasonic flow probe. The time to vessel occlusion or the final weight of the thrombus is measured and compared between the treated and control groups.
Signaling Pathways and Mechanisms of Action
Caption: General experimental workflow for IC50 determination.
Discussion and Conclusion
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of TM5275 Sodium in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 Sodium and PAI-1 Inhibition
Performance Comparison of PAI-1 Inhibitors
| Inhibitor | Target | IC50 (μM) | Notes on Specificity |
| This compound | PAI-1 | 6.95[1] | Reported to be a selective PAI-1 inhibitor and does not interfere with other serpin/serine protease systems at concentrations up to 100 μM[1]. A related compound, TM5007, showed no inhibitory activity against α1-antitrypsin/trypsin and α2-antiplasmin/plasmin systems at concentrations approximately 10-fold higher than its PAI-1 IC50. |
| TM5441 | PAI-1 | 9.7 - 60.3 (cell-based)[2] | Described as specifically inhibiting PAI-1 with no inhibitory effect observed on other serine proteases such as anti-thrombin III and α2-antiplasmin. |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7[3] | Characterized as a selective PAI-1 inhibitor. Found to be inactive against tPA and α1-antitrypsin, as well as in a broad panel of 40 other enzymatic and endocrine targets. However, in a tPA capture assay, it did not achieve 50% inhibition of PAI-1 activity at concentrations up to 1 mM. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TM5275 Sodium
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses or chemical safety goggles
-
Nitrile gloves
-
A fully-buttoned lab coat
All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Hazard Summary for TM5275 Sodium
| Hazard Classification | Potential GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Note: This table is based on best practices for handling novel chemical compounds in a laboratory setting in the absence of specific data.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must not be discarded with general laboratory trash or poured down the drain.[1] Disposal must be carried out in compliance with institutional and local environmental regulations. The following procedure outlines the necessary steps for safe disposal.
Step 1: Waste Identification and Segregation
All waste materials containing this compound, including the pure compound, solutions, contaminated lab supplies (e.g., pipette tips, weighing boats), and empty containers, must be classified as hazardous chemical waste.[1] This waste must be kept separate from other waste streams to avoid dangerous chemical reactions.[1] Specifically, ensure that this compound waste is not mixed with incompatible substances.
Step 2: Collection of Waste
-
Solid Waste: Collect any solid this compound waste in a designated, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[1]
-
Liquid Waste: For solutions containing this compound, use a leak-proof container designed for liquid chemical waste.[1] The container must be kept securely closed at all times, except when waste is being added.
Step 3: Labeling of Waste Containers
Properly label the hazardous waste container with the words "Hazardous Waste ". The label must also clearly state the contents as "This compound " and provide an estimate of the quantity or concentration.
Step 4: Storage of Waste
The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
Located at or near the point of waste generation.
-
Under the direct control of laboratory personnel.
-
Secure and well-ventilated.
-
Away from sources of ignition or excessive heat.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the this compound waste. Follow all institutional protocols for requesting a chemical waste pickup, which may involve completing specific forms or online requests. Do not attempt to transport chemical waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TM5275 Sodium
Personal Protective Equipment (PPE) and Engineering Controls
While TM5275 sodium is not classified as a hazardous substance, prudent laboratory practices necessitate the use of appropriate personal protective equipment and engineering controls to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if weighing large quantities in an open area. | Minimizes inhalation of airborne powder. |
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or aliquoting the solid compound, a chemical fume hood is recommended.
-
Eye Wash Station: Ensure an accessible and operational eye wash station is nearby.
-
Safety Shower: A safety shower should be readily accessible in the event of significant skin contact.
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
Preparation and Weighing of Solid this compound
-
Don PPE: Before handling the compound, put on a lab coat, safety glasses, and gloves.
-
Prepare the Weighing Area: If possible, perform weighing inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Weigh the Compound: Use a clean spatula and weigh boat. Handle the container and spatula carefully to minimize dust generation.
-
Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cloth as non-hazardous waste.
Preparation of this compound Solutions
This compound has specific solubility characteristics. The following protocols are provided for preparing stock solutions.
| Solvent System | Achievable Concentration |
| 10% DMSO, 90% Saline | ≥ 5.48 mg/mL (10 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) |
Protocol for Preparing a Saline Solution:
-
Don PPE: Wear a lab coat, safety glasses, and gloves.
-
Add Solvent: To the accurately weighed this compound, add the desired volume of Dimethyl Sulfoxide (DMSO) to dissolve the compound.
-
Add Co-solvents/Vehicle: Gradually add the appropriate saline solution while mixing to ensure the compound remains in solution.
-
Ensure Dissolution: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Assess the Spill: For a small, contained spill of solid this compound, proceed with the cleanup. For a large or uncontained spill, evacuate the area and follow your institution's emergency procedures.
-
Don PPE: Ensure you are wearing a lab coat, safety glasses, and double gloves.
-
Contain the Spill: If it is a liquid spill, use an absorbent material like vermiculite or sand to contain it.
-
Clean the Spill:
-
For solid spills: Gently sweep the material into a dustpan and place it in a sealed container for disposal. Avoid creating dust. Wipe the area with a damp cloth.
-
For liquid spills: Use absorbent pads to soak up the spill. Work from the outside of the spill inwards. Place the used absorbent materials into a sealed bag.
-
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Unused Solid this compound: As a non-hazardous chemical, small quantities of solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials. Always consult and adhere to your institution's specific waste disposal guidelines.
-
Aqueous Solutions of this compound: For non-hazardous aqueous solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable.[1][2][3] This helps to dilute the solution and prevent any potential impact on the drainage system. Confirm this practice is in line with your local and institutional regulations.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves, cloths) should be placed in a sealed bag and disposed of as non-hazardous solid waste, unless the spill involved a hazardous solvent.[1]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol). The rinsate can be disposed of down the drain. Deface the label of the empty container before disposing of it in the regular trash or recycling.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
